Product packaging for Indinavir(Cat. No.:CAS No. 180683-37-8)

Indinavir

货号: B613815
CAS 编号: 180683-37-8
分子量: 613.8 g/mol
InChI 键: CBVCZFGXHXORBI-PXQQMZJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Trajectory of Indinavir (B1671876) Hydrate (B1144303) Research within HIV Protease Inhibition

The development of this compound was a pivotal moment in the fight against HIV/AIDS. In the mid-1980s, Merck initiated a comprehensive research program dedicated to combating the virus. sigmaaldrich.com This effort culminated in the synthesis of this compound, a potent and orally bioavailable HIV protease inhibitor. chemsrc.com

The initial development of what would become Crixivan® focused on the this compound free base monohydrate. crystalpharmatech.com However, this form exhibited significant pH-dependent solubility, which limited its absorption. crystalpharmatech.com This challenge led researchers to develop a more soluble salt form, the crystalline sulfate (B86663) salt ethanolate (B101781), which demonstrated aqueous solubility in excess of 500 mg/ml. crystalpharmatech.com Although the sulfate salt became the marketed formulation, the foundational research on the hydrate form was a critical step in the drug's evolution.

A key breakthrough in this compound research was the discovery of its high efficacy when used in combination with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs). This combination therapy, which became known as highly active antiretroviral therapy (HAART), proved to be highly effective in suppressing HIV replication and was a significant turning point in the management of HIV infection.

Contemporary Significance and Unaddressed Research Questions for this compound Hydrate

While newer generations of protease inhibitors with more favorable side-effect profiles have largely replaced this compound in frontline HIV treatment, the compound continues to be a valuable tool in specialized research. One significant area of contemporary research involves understanding and mitigating the metabolic complications associated with protease inhibitors. Studies have investigated this compound's role in inducing insulin (B600854) resistance, with research suggesting it may directly interfere with the GLUT4 glucose transporter.

The potential for repurposing this compound for other diseases is another active area of investigation. For instance, research has explored its inhibitory activity against the protease of the Human T-cell Leukemia Virus 1 (HTLV-1). cymitquimica.com There is also interest in its potential as an anti-cancer agent, with some studies examining its effects on pathways involved in carcinogenesis. researchgate.net

Despite the wealth of knowledge gathered over the years, several research questions regarding this compound remain. A primary focus of ongoing research is the mechanisms of drug resistance. Understanding how HIV develops resistance to this compound and other protease inhibitors is crucial for designing more durable antiretroviral therapies. Further research is also needed to fully elucidate the long-term metabolic consequences of this compound and to explore its potential applications in treating other viral infections and cancers. The study of this compound monohydrate crystals in the context of drug-induced nephrolithiasis (kidney stones) is another area of continued interest, as the precipitation of the monohydrate form in the renal tubules is a known complication. oup.comauajournals.orgkarger.com

Chemical and Physicochemical Properties of this compound Hydrate

The following tables provide key data on the chemical identity and physicochemical properties of this compound hydrate.

Table 1: Chemical Identity of this compound Hydrate

Identifier Value Source
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide hydrate cymitquimica.com
CAS Number 180683-37-8 pharmaffiliates.comdrugbank.com
Molecular Formula C36H49N5O5 cymitquimica.compharmaffiliates.comdrugbank.com

| Molecular Weight | 631.80 g/mol | pharmaffiliates.com |

Table 2: Physicochemical Properties of this compound Hydrate

Property Value Source
Melting Point 153-154 °C (anhydrous form after water loss) drugfuture.comchembk.com
Solubility (in water) 0.015 mg/mL (unbuffered) drugfuture.comchembk.com
logP 2.9 nih.gov

| pKa (Strongest Basic) | 7.16 | drugbank.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H47N5O4 B613815 Indinavir CAS No. 180683-37-8

属性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-PXQQMZJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157810-81-6 (sulfate (1:1) (salt))
Record name Indinavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4043802
Record name Indinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.82e-02 g/L
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

150378-17-9
Record name Indinavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150378-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indinavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDINAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MG78X43ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167.5-168 °C, 167.5 - 168 °C
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Derivatization of Indinavir Hydrate

Stereoselective Synthesis Routes and Chiral Control in Indinavir (B1671876) Hydrate (B1144303) Production

The synthesis of this compound requires meticulous control over its five asymmetric centers to ensure the correct diastereomer is produced. chimia.ch Early and subsequent synthetic strategies have relied on the use of chiral building blocks and stereoselective reactions to establish these crucial chiral centers.

A key strategy involves a convergent synthesis, where different chiral fragments of the molecule are prepared separately and then combined. chimia.ch One of the critical chiral fragments is (-)-cis-1-aminoindan-2-ol ((-)-CAI)), which provides the foundational stereochemical information for two of the final stereocenters. chimia.ch The synthesis of this fragment can be achieved through the biotransformation of indene (B144670) by microbial cultures, such as Rhodococcus species, which can produce cis-(1S,2R)-indandiol with high enantiomeric purity. core.ac.uk This diol is then converted to the desired aminoindanol (B8576300).

Once the stereochemistry of the (-)-CAI fragment is established, it is used to direct the formation of subsequent stereocenters. chimia.ch For example, a single-pot amidation and acetonide formation can generate an amide whose enolate can be stereospecifically allylated. chimia.ch This step establishes the desired (pro-2R)-configuration of a newly formed center. chimia.ch The resulting pendant olefin is then carefully converted to an iodohydrin, a reaction that efficiently transfers the stereochemical information to create the desired (S)-configuration at the C(4)-OH group. chimia.ch This iodohydrin is then converted into a homo-chiral epoxide intermediate with nearly quantitative yield. chimia.ch

Another essential chiral component is the piperazine (B1678402) fragment. arkat-usa.org Asymmetric synthesis of the piperazine core has been achieved through methods like the hydrogenation of a pyrazine-2-tert-butylamine precursor using a chiral catalyst such as [(R)-BINAP(COD)Rh]TfO. arkat-usa.org

The table below summarizes the key chiral centers in this compound and the synthetic methods used to control their stereochemistry.

Chiral Center LocationDesired ConfigurationKey Synthetic Strategy/Control Element
cis-Aminoindanol Moiety(1S, 2R)Use of enantiomerically pure (-)-cis-1-aminoindan-2-ol, often derived from biocatalytic dihydroxylation of indene. chimia.chcore.ac.uk
Pentyl Chain Hydroxyl(2S)Directed by the chiral aminoindanol auxiliary during stereospecific allylation of an enolate. chimia.ch
Pentyl Chain Hydroxyl(4R)Controlled via stereoselective conversion of a pendant olefin to an iodohydrin intermediate. chimia.ch
Piperazine Ring(2S)Asymmetric hydrogenation of a pyrazine (B50134) precursor using a chiral rhodium catalyst or enzymatic kinetic resolution. arkat-usa.org

Development of Novel this compound Hydrate Precursors and Intermediates

Piperazine Subunit: A significant portion of synthetic efforts has targeted the chiral piperazine fragment, (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide. arkat-usa.org One novel, greener synthetic route starts from the readily available amino acid L-serine. arkat-usa.org L-serine is first converted to an N-tosylaziridine intermediate. arkat-usa.org This is followed by a regioselective ring-opening of the aziridine (B145994) with 3-picolylamine, N,N'-bisalkylation, and subsequent N-detosylation to yield the desired piperazine product in a three-step sequence. arkat-usa.org

Aminoindanol and Epoxide Precursors: The original synthesis of this compound involved a lengthy 12-step process. google.com A key intermediate in this route was a hydroxy-protected dihydro-5(S)-hydroxymethyl-3(2H) furanone. google.com More advanced routes have sought to introduce the necessary chiral fragments more directly. For instance, (3R,5S)-3-benzyl-5-(hydroxymethyl)-4,5-dihydrofuran-2(3H)-one, an intermediate for the construction of this compound, has been efficiently synthesized from (–)-levoglucosenone (LGO), a synthon derived from the pyrolysis of lignocellulosic biomass. researchgate.net This route involves hydrogenation of an LGO derivative, functionalization via aldol (B89426) chemistry, and a subsequent Baeyer–Villiger reaction. researchgate.net

The development of this compound also involved several key intermediate compounds that were instrumental in its design, including L-682,679 and L-685,434. ebi.ac.uk

The table below details some of the key precursors and intermediates for this compound synthesis.

Precursor/IntermediateStarting Material(s)Synthetic Approach
(S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamideL-SerineSynthesis via an N-tosylaziridine intermediate. arkat-usa.org
cis-(1S,2R)-IndandiolIndeneBiotransformation using Rhodococcus sp. dioxygenase. core.ac.uk
(3R,5S)-3-benzyl-5-(hydroxymethyl)-4,5-dihydrofuran-2(3H)-one(–)-Levoglucosenone (from biomass)Route involving aldol chemistry and Baeyer-Villiger reaction. researchgate.net
Epoxide IntermediateN-(2(R)-hydroxy-1(S)-indan-N...)-amideStereospecific allylation followed by halohydroxylation and cyclization. chimia.chgoogle.com
Piperazine Intermediate2-Pyrazinecarboxylic acidA 6-step procedure noted for using expensive reagents. google.com

Design and Synthesis of this compound Hydrate Prodrugs for Enhanced Biochemical Properties

To improve the pharmacological properties of this compound, various prodrugs have been designed and synthesized. researchgate.netrsc.org Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. ijpsonline.com The primary goals for creating this compound prodrugs include enhancing solubility, stability, and bioavailability. nih.gov

One common strategy involves attaching amino acids to the this compound molecule. L-Leucine (Leu) and L-phenylalanine (Phe) have been connected via their carboxyl groups to the hydroxyl groups of this compound, forming ester linkages. rsc.org These prodrugs are designed to be rapidly hydrolyzed in the body to release the active drug. rsc.org For example, Leu- and Phe-Indinavir prodrugs showed half-lives of hydrolysis of just 3–4 hours in buffer. rsc.orgnih.gov

Another approach involves conjugating L-tyrosine (Tyr) through its aromatic hydroxyl group using various spacer units. researchgate.net Tyr-PI conjugates with a -C(O)(CH₂)₄- linker exhibited longer half-lives of 40-70 hours. rsc.orgnih.gov In contrast, very stable carbamate-linked Tyr-PI prodrugs showed no hydrolysis after 7 days and consequently displayed very low anti-HIV activity, highlighting that the release of the active drug is crucial. rsc.orgnih.gov

Carbohydrates have also been used as promoieties. Mannose-containing prodrugs of this compound have been synthesized with the aim of improving penetration into HIV reservoirs. acs.org These conjugates were found to improve the transepithelial transport of this compound across Caco-2 cell monolayers, a model of the intestinal barrier. acs.org

The table below summarizes various this compound prodrugs and their biochemical properties.

Prodrug MoietyLinkage TypeHydrolysis Half-Life (in buffer)Key Finding
L-Leucine, L-PhenylalanineEster3–4 hoursRapid hydrolysis allows for quick release of the active drug. rsc.orgnih.gov
L-TyrosineEster (with -C(O)(CH₂)₄- spacer)40–70 hoursSlower hydrolysis compared to Leu/Phe prodrugs. rsc.orgnih.gov
L-TyrosineCarbamate> 7 days (no hydrolysis detected)Very stable linkage results in very low to no anti-HIV activity. rsc.orgnih.gov
MannoseEster50-60 hoursImproved transepithelial transport across Caco-2 cell monolayers. researchgate.netacs.org
Myristoyl, OleylEsterVery slow hydrolysisStable masking of a key hydroxyl group leads to very low HIV inhibition. nih.gov

Process Chemistry Innovations for Industrial Scale Synthesis of this compound Hydrate

The initial synthesis of this compound was a complex, 12-step process that was not ideal for large-scale industrial production due to its length, labor-intensive nature, and use of numerous expensive reagents. google.com Consequently, significant innovations in process chemistry have been developed to create more economical, efficient, and sustainable manufacturing routes.

Another key process innovation involved the halohydroxylation step used to create a halohydrin intermediate. google.com The original process used N-chlorosuccinimide (NCS) as the oxidant. google.com A newer, patented process replaced NCS with sodium hypochlorite (B82951) (NaOCl), a much less expensive raw material. google.com This change offered several advantages:

Cost Reduction: NaOCl is significantly cheaper than NCS. google.com

Improved Handling: NaOCl is easier to handle in a manufacturing setting compared to NCS, which is a sticky solid. google.com

Waste Management: The NaOCl process eliminates succinimide (B58015) as a byproduct, which simplifies the recovery of iodide from the waste stream. google.com

Further optimizations for this step included controlling the reaction temperature (preferably 20-30°C) and pH (preferably 9.0-9.5) to ensure high yield and diastereoselectivity. google.com The development of "greener" synthetic routes, such as those starting from L-serine for the piperazine fragment, also contributes to a more sustainable industrial process by using readily available and less hazardous materials. arkat-usa.org

The table below compares the original and improved industrial synthesis methods for key steps.

Synthesis StepOriginal MethodProcess Chemistry InnovationAdvantage of Innovation
Overall Process12-step route from a protected furanone. google.comShorter, more convergent routes. chimia.chgoogle.comReduced time, labor, and reagent costs. google.com
Chiral Piperazine SynthesisFormation of a racemic mixture, with the (R)-enantiomer discarded. google.comDevelopment of methods to racemize and recycle the undesired (R)-enantiomer. chimia.chIncreased process efficiency from 50% to potentially much higher. google.com
HalohydroxylationUse of N-chlorosuccinimide (NCS) as the oxidant. google.comReplacement of NCS with sodium hypochlorite (NaOCl). google.comLower cost, easier handling, and simplified waste treatment. google.com
Reagent ToxicityUse of highly toxic reagents like OsO₄ in some routes. google.comDevelopment of routes avoiding highly toxic materials (e.g., greener routes). arkat-usa.orggoogle.comImproved worker safety and reduced environmental impact.

Molecular and Biochemical Mechanisms of Action of Indinavir Hydrate

Detailed Enzyme Kinetics of HIV-1 Protease Inhibition by Indinavir (B1671876) Hydrate (B1144303)

The inhibitory activity of this compound against HIV-1 protease has been extensively characterized through enzyme kinetics studies. These studies provide quantitative measures of the inhibitor's potency and offer insights into its mode of action.

The potency of an inhibitor is often expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a more potent inhibitor. This compound is a potent inhibitor of HIV-1 protease with reported Kᵢ values in the nanomolar range. Specifically, this compound sulfate (B86663) has been shown to have Kᵢ values of 0.52 nM and 3.3 nM for HIV-1 and HIV-2 proteases, respectively. tocris.com Another study reports a Kᵢ of 0.54 nM for this compound (free base) against HIV-1 protease. medchemexpress.com The high affinity of this compound for HIV-1 protease is a key factor in its therapeutic efficacy. The binding affinity of this compound to HIV-1 protease can be influenced by mutations in the protease enzyme, which is a common mechanism of drug resistance. For instance, the V82A and L90M mutations in HIV-1 protease resulted in a 3.3-fold and 0.16-fold change in Kᵢ, respectively, relative to the wild-type enzyme. nih.gov

Inhibitor Target Enzyme Kᵢ Value
This compound sulfateHIV-1 Protease0.52 nM tocris.com
This compound sulfateHIV-2 Protease3.3 nM tocris.com
This compound (free base)HIV-1 Protease0.54 nM medchemexpress.com
This compoundV82F/I84V mutant HIV-1 Protease10-2000-fold increase vs WT nih.gov

This table presents the inhibition constants (Kᵢ) of this compound for wild-type and mutant HIV proteases.

This compound acts as a competitive inhibitor of HIV-1 protease. mdpi.com This means that this compound and the natural substrate of the enzyme, the Gag-Pol polyprotein, compete for binding to the same active site on the protease. drugbank.com By binding to the active site, this compound physically blocks the substrate from accessing the catalytic machinery of the enzyme, thereby preventing the cleavage reaction. dovepress.com The competitive nature of the inhibition is supported by kinetic studies showing that the apparent Kₘ for the substrate increases in the presence of this compound, while the Vₘₐₓ remains unchanged. It is important to note that while this compound is a competitive inhibitor of HIV-1 protease, it has also been shown to act as a competitive inhibitor of the cytoplasmic glucose binding site of GLUT4, a glucose transporter protein, with a Kᵢ of 8.2 µM. nih.gov This off-target activity is distinct from its primary mechanism of action against HIV.

Structural Biology of this compound Hydrate-Target Interactions

The detailed molecular interactions between this compound and HIV-1 protease have been elucidated through various structural biology techniques, providing a visual understanding of its inhibitory mechanism.

X-ray crystallography has been instrumental in revealing the three-dimensional structure of this compound bound to the active site of HIV-1 protease. nih.govbiorxiv.org These studies show that the HIV-1 protease is a homodimeric enzyme, with each monomer contributing an aspartic acid residue (Asp25) to the catalytic site. tocris.com this compound, being a peptidomimetic inhibitor, mimics the transition state of the natural substrate. chemrxiv.org Its secondary alcohol structure is a key feature that interacts with the catalytic aspartate residues in the active site. chemrxiv.org The crystal structure of the HIV-1 protease-Indinavir complex (PDB ID: 1K6C) shows the inhibitor deeply buried in the active site, making extensive contacts with the enzyme. biorxiv.org These interactions include hydrogen bonds and van der Waals contacts with residues in the active site and the flexible "flap" regions of the protease. nih.govplos.org The flaps close down over the bound inhibitor, sequestering it from the solvent and contributing to the tight binding. oup.com

PDB ID Description Resolution (Å)
1K6CHIV-1 Protease in complex with this compoundNot specified in provided context biorxiv.org
3WSJHTLV-1 Protease in complex with this compound2.40 rcsb.org

This table provides details of the Protein Data Bank (PDB) entries for crystallographic structures of proteases in complex with this compound.

While X-ray crystallography provides a static picture of the enzyme-inhibitor complex, spectroscopic techniques can offer insights into the dynamic conformational changes that occur upon inhibitor binding. Studies have suggested that the binding of an inhibitor to HIV-1 protease can induce conformational changes, particularly in the flexible flap regions. oup.com These flaps can exist in open and closed conformations, and inhibitor binding stabilizes the closed conformation. oup.com Spectroscopic methods can be used to probe these conformational shifts. For instance, changes in the fluorescence or circular dichroism spectra of the protease upon addition of this compound could indicate alterations in the protein's tertiary structure. While the provided search results allude to such conformational changes being detectable by spectrofluorometry in the context of other inhibitors, specific spectroscopic data for this compound-induced changes was not detailed. oup.com

Comparing the structure of the HIV-1 protease-Indinavir complex with those of other protease inhibitors reveals both commonalities and differences in their binding modes. All approved protease inhibitors are competitive inhibitors that bind to the active site. mdpi.com However, they possess distinct chemical structures which lead to variations in their interactions with the enzyme. For example, a comparison of the crystal structures of this compound, Lopinavir, and other inhibitors shows they occupy the same general binding pocket but with different orientations and contacts with the protease residues. uah.es These differences can affect their potency, resistance profiles, and off-target effects. For instance, Tipranavir, a non-peptidic inhibitor, has a different structural backbone compared to peptidomimetic inhibitors like this compound but still shares many contact residues with the protease. dovepress.com The development of second-generation inhibitors like Darunavir was guided by structural insights from earlier inhibitors like this compound, aiming to form more robust interactions with the protease backbone to overcome resistance mutations. mdpi.com

Exploration of this compound Hydrate Interactions with Non-HIV Molecular Targets

Beyond its well-established role as an HIV-1 protease inhibitor, this compound has been investigated for its interactions with various host-cell molecules. nih.gov These off-target interactions are of significant interest as they may underlie some of the drug's other biological activities, including potential anti-cancer properties. nih.gov Research has revealed that this compound can modulate key proteins involved in cellular processes such as translation, tissue remodeling, and signal transduction. nih.govphysiology.org This exploration into non-HIV targets has opened avenues for repurposing this compound and understanding its broader pharmacological profile. nih.gov

This compound has been shown to alter the regulation of protein synthesis at the level of translation initiation. physiology.org The key target in this process is the eukaryotic translation initiation factor 4E (eIF4E), the protein that binds to the 5' cap structure of mRNA. physiology.orgcambridge.org The availability of eIF4E to form the active eIF4F complex is a rate-limiting step for the translation of many mRNAs, particularly those involved in cell growth and proliferation. physiology.orgcambridge.org

The function of eIF4E is controlled by binding proteins, most notably the 4E-binding proteins (4E-BPs). physiology.org When 4E-BPs are phosphorylated, they release eIF4E, allowing it to bind with the scaffolding protein eIF4G and initiate translation. physiology.orgcambridge.org In skeletal muscle, research has demonstrated that this compound treatment under basal conditions leads to a significant decrease in the phosphorylation of 4E-BP1. physiology.org This hypo-phosphorylation enhances the binding of 4E-BP1 to eIF4E, forming an inactive complex. physiology.org Consequently, this sequestration of eIF4E reduces its availability to form the active eIF4G·eIF4E complex, thereby impairing cap-dependent translation. physiology.org

ProteinEffect of this compound (Basal Conditions)Consequence
4E-BP1 Decreased phosphorylation (by 70%) physiology.orgIncreased binding to eIF4E physiology.org
eIF4E Increased sequestration in the inactive 4E-BP1·eIF4E complex physiology.orgDecreased availability for translation initiation physiology.org
eIF4G·eIF4E Complex Reciprocal decrease in formation physiology.orgInhibition of cap-dependent translation physiology.org

This compound exhibits inhibitory activity against extracellular proteins that play critical roles in cancer progression, namely matrix metalloproteinases (MMPs) and α7-nicotinic acetylcholine (B1216132) receptors (nAchR). nih.gov

Matrix Metalloproteases (MMPs): MMPs are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis. researchgate.net this compound has been shown to inhibit the activity and expression of specific MMPs. medchemexpress.comoup.com Studies indicate that this compound can inhibit the activation of MMP-2 and the expression of MMP-9. researchgate.netmedchemexpress.comoup.com In astrocyte and microglial cell cultures, this compound dose-dependently inhibited the release of both MMP-2 and MMP-9. oup.com This inhibitory effect on MMPs provides a molecular basis for the observed anti-angiogenic and anti-tumor activities of this compound in various models. lktlabs.comfrontiersin.org For instance, this compound's ability to block MMP-2 activation in endothelial cells is linked to a reduction of membrane type 1-MMP (MT1-MMP) expression. frontiersin.org

α7-Nicotinic Acetylcholine Receptors (nAchR): The α7-nAchR is a receptor that, when activated, can promote cell proliferation and is upregulated in certain malignant tissues. nih.govacs.org this compound's interaction with this receptor is complex and concentration-dependent. nih.gov At low concentrations (0.0003–10 μmol/l), this compound acts as a positive allosteric modulator, enhancing the receptor's response to acetylcholine. nih.gov Conversely, at concentrations greater than 10 μmol/l, this compound functions as an inhibitor of the α7-nAchR. nih.gov This inhibitory action at higher concentrations suggests a potential anti-cancer effect by blocking pro-proliferative signaling. nih.govnih.gov

Comparative Binding and Inhibition: In vitro studies have directly compared the inhibitory effect of this compound on its primary target, HIV-1 protease, with its effects on MMP-2 and α7-nAchR. While its affinity is highest for HIV-1 protease, this compound demonstrates slight, but measurable, inhibition of both MMP-2 and α7-nAchR. nih.gov Computational modeling predicted a high binding affinity of this compound to both MMP-2 and α7-nAchR, although these predictions did not directly correlate with the in vitro inhibition results. nih.govnih.gov

Molecular TargetPredicted Binding Affinity (PyRx, -kcal/mol) nih.govIn Vitro Mean Percent Inhibition nih.gov
HIV-1 Protease 7.5 nih.gov103.2% nih.gov
MMP-2 8.77 nih.gov5.3% nih.gov
α7-nAchR 8.53 nih.gov7.7% nih.gov

The anti-proliferative effects of this compound hydrate are attributed to a combination of its interactions with several non-HIV molecular targets, leading to the disruption of key cellular processes required for tumor growth and invasion.

The primary mechanisms include:

Inhibition of Angiogenesis and Metastasis: By inhibiting the activation and expression of MMP-2 and MMP-9, this compound can prevent the degradation of the extracellular matrix. medchemexpress.comoup.comfrontiersin.org This action hinders the ability of endothelial cells to form new blood vessels (angiogenesis) and prevents cancer cells from invading surrounding tissues and metastasizing. frontiersin.orgfrontiersin.org

Induction of Apoptosis and Cell Cycle Arrest: this compound sulfate has been shown to induce apoptosis (programmed cell death) and block the cell cycle of lymphocytes in the G0/G1 phase, thereby preventing their proliferation. medchemexpress.com This suggests a direct impact on the fundamental machinery controlling cell division and survival.

Modulation of Pro-carcinogenic Receptors: The inhibition of the α7-nAchR at relevant concentrations provides another anti-proliferative mechanism. nih.govnih.gov By blocking this receptor, this compound can interfere with downstream signaling pathways that promote cell proliferation in certain cancers. nih.govacs.org

Impairment of Protein Synthesis: As detailed previously, this compound's ability to decrease the availability of eIF4E for cap-dependent translation can restrict the synthesis of proteins crucial for cell growth and proliferation. physiology.org

MechanismMolecular Target(s)Cellular Outcome
Inhibition of Invasion & Angiogenesis MMP-2, MMP-9 medchemexpress.comoup.comReduced degradation of extracellular matrix, impaired tumor growth frontiersin.orgfrontiersin.org
Induction of Apoptosis & Cell Cycle Arrest Not fully elucidatedApoptosis, block of lymphocyte proliferation in G0/G1 phase medchemexpress.com
Modulation of Pro-Proliferative Signaling α7-nAchR nih.govnih.govInhibition of pro-carcinogenic receptor signaling nih.gov
Impairment of Protein Synthesis eIF4E (via 4E-BP1) physiology.orgInhibition of cap-dependent translation of growth-related proteins physiology.org

Pre Clinical Pharmacological Disposition and Metabolism of Indinavir Hydrate

Hepatic and Intestinal Metabolism Pathways of Indinavir (B1671876) Hydrate (B1144303)

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and occurs primarily in the liver and intestines. jwatch.orgnih.gov This process is categorized into Phase I oxidative reactions and Phase II conjugation reactions, which work to convert the drug into more water-soluble forms for excretion. scielo.brnih.gov

Cytochrome P450 3A4 (CYP3A4) Mediated Oxidation and Metabolite Formation

The primary route of this compound metabolism is through oxidation, a Phase I reaction predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comfda.goveuropa.eu In vitro studies using human liver and intestinal microsomes have definitively identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of this compound. nih.govfda.goveuropa.eu This metabolic activity is not confined to the liver; the intestine also plays a significant role in the first-pass metabolism of the drug. jwatch.orgnih.gov

The interaction between this compound and CYP3A4 is characterized by high affinity, with studies reporting low KM values, indicating that the enzyme efficiently metabolizes the drug even at low concentrations. nih.gov The process leads to the formation of six distinct oxidative metabolites. drugbank.comfda.gov The activity of CYP3A4 significantly influences this compound's plasma concentrations. Co-administration with drugs that induce CYP3A4 activity, such as rifampicin (B610482), can accelerate this compound clearance, leading to lower plasma levels. europa.eueuropa.eu Conversely, potent inhibitors of CYP3A4, like ketoconazole (B1673606) and ritonavir (B1064), decrease the clearance of this compound, resulting in elevated plasma concentrations. nih.govnih.gov While CYP3A4 is the major contributor, studies with expressed enzymes have shown that CYP3A5 can also metabolize this compound, although with different kinetic parameters. nih.gov

Table 1: In Vitro Enzyme Kinetic Parameters for this compound Metabolism This table is interactive. Users can sort the data by clicking on the column headers.

Enzyme KM (µM) Vmax (nmol/min/nmol CYP) Source
CYP3A4 0.04 0.68 nih.gov

Glucuronide Conjugation and Other Phase II Metabolic Transformations

Following Phase I oxidation, this compound and its metabolites can undergo Phase II metabolic transformations. scielo.brnih.gov The most significant Phase II pathway for this compound is glucuronidation, a process that attaches a glucuronic acid moiety to the drug, greatly increasing its water solubility and facilitating its excretion from the body. drughunter.combasicmedicalkey.com Studies have identified a single, major N-glucuronide conjugate of this compound. drugbank.comfda.goveuropa.eu This conjugation reaction, mediated by uridine (B1682114) 5'-diphospho (UDP)-glucosyltransferases (UGTs), represents a key step in the detoxification and clearance of the compound. scielo.br

In Vitro Metabolite Identification and Structural Characterization

A total of seven primary metabolites of this compound have been identified from in vitro and in vivo studies: one glucuronide conjugate from Phase II metabolism and six oxidative metabolites from Phase I metabolism. drugbank.comfda.gov The structural elucidation of these metabolites has been accomplished using advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). capes.gov.br

Incubations of this compound with human and rat liver microsomes have successfully generated all the oxidative metabolites found in vivo. nih.gov Detailed characterization using ion trap and triple quadrupole mass spectrometry has allowed for the identification of the specific metabolic pathways, which include hydroxylation on the indane ring, p-hydroxylation of the phenylmethyl group, and N-depyridomethylation. europa.eunih.gov One comprehensive study utilizing a hybrid linear ion trap/Orbitrap mass spectrometer detected a total of 15 metabolites in a rat liver S9 incubation sample, including two previously uncharacterized metabolites. nih.gov

Table 2: Major Identified Metabolites of this compound This table is interactive. Users can sort the data by clicking on the column headers.

Metabolite Type Number Identified Metabolic Pathway Source(s)
Oxidative 6 Cytochrome P450 3A4 Oxidation drugbank.comfda.goveuropa.eu

Role of Drug Transporters in this compound Hydrate Pharmacokinetics

Drug transporters, particularly those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are crucial in mediating the absorption, distribution, and elimination of this compound. nih.govtandfonline.comresearchgate.net These proteins are expressed in key tissues such as the intestine, liver, and kidneys, where they function as either uptake or efflux pumps. mdpi.combsmiab.org

Efflux Transporter (e.g., P-glycoprotein, MRP, BCRP) Interactions and Kinetics

This compound is a well-established substrate for several efflux transporters, with P-glycoprotein (P-gp), a product of the MDR1 gene, playing a particularly significant role. nih.govasm.orgresearchgate.net P-gp is an ATP-dependent pump highly expressed on the apical surface of intestinal enterocytes, where it actively transports substrates back into the intestinal lumen, thereby limiting their oral absorption. mdpi.comnih.gov This action increases the "first-pass" metabolism of this compound by repeatedly exposing the drug to intestinal CYP3A4. nih.govdrugbank.com In vitro studies using Caco-2 cells, a model for the intestinal epithelium, show that P-gp efflux results in more metabolite being produced per mole of drug absorbed. drugbank.com The metabolites of this compound are also substrates for P-gp, which facilitates their removal from the cell. drugbank.com

Besides P-gp, this compound interacts with other efflux transporters. Members of the multidrug resistance-associated protein (MRP) family, such as MRP1 and MRP2, are also involved in its transport. asm.orgresearchgate.net However, preliminary data suggest that Breast Cancer Resistance Protein (BCRP) is not an efficient transporter of this compound. asm.org The inhibition of these transporters, particularly P-gp, by agents like ritonavir can significantly increase the bioavailability of this compound. nih.govasm.org

Uptake Transporter Involvement in this compound Hydrate Absorption and Distribution

Table 3: List of Compound Names

Compound Name
This compound
This compound Hydrate
Ritonavir
Ketoconazole
Rifampicin

Pre-clinical Pharmacokinetic Modeling and Simulation in Animal Models

Pre-clinical pharmacokinetic (PK) modeling and simulation play a pivotal role in understanding the complex disposition of drug candidates like this compound hydrate. By integrating data from in vitro experiments and in vivo animal studies, these models provide a quantitative framework to characterize and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound before human trials. mdpi.comscienceopen.com For this compound, various modeling approaches have been employed in animal models to elucidate species-specific pharmacokinetics, predict human PK profiles, and evaluate potential drug interactions and novel formulations. kinampark.comfrontiersin.org

Initial pre-clinical characterization of this compound revealed marked species differences in its elimination kinetics and bioavailability among rats, dogs, and monkeys. nih.gov Modeling was instrumental in understanding these discrepancies. For instance, by applying the well-stirred and parallel-tube models, researchers could quantitatively extrapolate in vitro metabolism data from liver microsomes to predict in vivo hepatic clearance. nih.gov In rats, the predicted hepatic clearance (31 ml/min/kg) and hepatic extraction ratio (0.47) showed good agreement with the observed in vivo values (43 ml/min/kg and 0.68, respectively). nih.gov The models also reasonably predicted the hepatic clearance of this compound in dogs and monkeys, suggesting that the observed differences in oral bioavailability across species were primarily due to variations in hepatic first-pass metabolism. nih.gov

Table 1: Comparison of this compound Pharmacokinetic Parameters and Hepatic Clearance Models in Pre-clinical Animal Species

ParameterRatDogMonkey
Plasma Clearance (ml/min/kg) 1071636
Oral Bioavailability (%) 247219
Predicted Hepatic Clearance (ml/min/kg) 31--
Observed In Vivo Hepatic Clearance (ml/min/kg) 43--
Predicted Hepatic Extraction Ratio 0.47--
Observed In Vivo Hepatic Extraction Ratio 0.68--
Data sourced from studies characterizing the absorption, distribution, metabolism, and excretion of this compound. nih.gov

The choice of modeling methodology can significantly impact the interpretation of pharmacokinetic data. A study in male rats highlighted the discrepancies between compartmental and noncompartmental analyses for this compound. nih.gov The detection of a very slow terminal elimination phase, likely representing drug in a deep tissue compartment, led to substantial differences in key parameters calculated by the two methods. nih.gov Noncompartmental analysis, which is heavily influenced by the terminal phase, produced significantly different values for mean residence time (MRT), total systemic clearance (Cl(total)), and steady-state volume of distribution (Vd(ss)) compared to compartmental analysis, which can be adjusted to ignore such phases that involve very low drug concentrations. nih.gov This underscores the importance of selecting the appropriate model based on the plasma concentration profile to accurately describe the drug's disposition.

Table 2: Compartmental vs. Noncompartmental Pharmacokinetic Analysis of this compound in Rats

Pharmacokinetic ParameterNoncompartmental AnalysisCompartmental Analysis
Mean Residence Time (MRT) (min) 544.2 ± 123.223.7 ± 5.9
Total Systemic Clearance (Cl(total)) (mL/min/kg) 12.0 ± 2.135.18 ± 5.1
Steady-State Volume of Distribution (Vd(ss)) (L/kg) 6.4 ± 1.00.84 ± 0.28
Data from a comparative study in six male rats, highlighting the impact of a slow terminal elimination phase on pharmacokinetic parameter estimation. nih.gov

Pharmacokinetic modeling is also crucial for evaluating drug delivery systems. In one rat study, the pharmacokinetic profile of an this compound solution was compared to this compound-loaded methoxy (B1213986) poly(ethylene glycol)-poly(caprolactone) (mPEG-PCL) nanoparticles. tandfonline.com Non-compartmental analysis demonstrated that the nanoparticle formulation significantly increased the area under the concentration-time curve (AUC), mean residence time (MRT), and elimination half-life (t1/2) compared to the standard solution. tandfonline.com This simulation-based comparison confirmed that the nanoparticle formulation enhanced the systemic circulation time of this compound in vivo. tandfonline.com

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

ParameterThis compound SolutionThis compound-mPEG-PCL NPs
Cmax (ng/mL) 1836.4 ± 214.71241.6 ± 195.3
Tmax (h) 0.54
AUC0–t (ng·h/mL) 4059.2 ± 411.86985.3 ± 845.2
AUC0–∞ (ng·h/mL) 4197.6 ± 423.58619.4 ± 912.7
MRT (h) 2.5 ± 0.46.8 ± 0.9
t1/2 (h) 1.9 ± 0.55.3 ± 1.1
Pharmacokinetic parameters were calculated using non-compartmental analysis following oral administration of 20 mg/kg of this compound. tandfonline.com

Furthermore, physiologically based pharmacokinetic (PBPK) models have been applied to refine the understanding of this compound's disposition. researchgate.netresearchgate.net PBPK models incorporate species-specific physiological data with drug-specific in vitro data to simulate drug concentrations in various tissues. mdpi.comkinampark.com An intestinal PBPK model was shown to improve the prediction of this compound's intestinal availability (Fg) compared to simpler models, highlighting the importance of gut wall metabolism. researchgate.net Animal models are also used to simulate specific clinical scenarios, such as drug-drug interactions. Studies in Gunn rats used pharmacokinetic modeling to explore the relationship between this compound plasma concentrations (boosted with ritonavir) and changes in serum bilirubin. nih.gov In another example, pharmacokinetic studies in wild-type and knockout mice were used to model how this compound inhibits the MATE1 transporter, thereby altering the pharmacokinetics of co-administered lamivudine. researchgate.net

Molecular and Enzymatic Mechanisms of Drug Drug and Herb Drug Interactions with Indinavir Hydrate

Comprehensive Analysis of Cytochrome P450 Enzyme Inhibition and Induction by Indinavir (B1671876) Hydrate (B1144303)

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform. fda.govfda.govresearchgate.net Consequently, substances that inhibit or induce this enzyme can significantly alter this compound's plasma concentrations, leading to potential drug-drug interactions. fda.goveuropa.eu

Specificity and Potency of CYP3A4 Inhibition

This compound is a potent inhibitor of the cytochrome P450 isoform CYP3A4. fda.govnih.gov This inhibition is a key factor in many of its drug interactions. When co-administered with drugs that are also metabolized by CYP3A4, this compound can lead to increased plasma concentrations of these other drugs, potentially heightening their therapeutic and adverse effects. fda.gov The inhibitory effect of this compound on CYP3A4 is competitive, meaning it binds to the active site of the enzyme, preventing the metabolism of other substrates. researchgate.neteuropa.eu

In vitro studies using human liver microsomes have quantified the inhibitory potency of this compound. The inhibition constant (K(i)) for this compound against CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation was determined to be 0.17 ± 0.01 μM. nih.gov This value indicates a strong inhibitory potential. For comparison, ritonavir (B1064), another protease inhibitor, is a more potent inhibitor with a K(i) of 0.019 ± 0.004 μM, while saquinavir (B1662171) is less potent with a K(i) of 2.99 ± 0.87 μM. nih.gov

The clinical relevance of this inhibition is evident in interactions with various medications. For instance, co-administration with sildenafil, a CYP3A4 substrate, can result in a significant increase in sildenafil's plasma concentration. europa.eu Similarly, the use of this compound with certain benzodiazepines, like midazolam, which are extensively metabolized by CYP3A4, can cause a large increase in their concentrations. europa.eu

Conversely, drugs that induce CYP3A4 activity can decrease this compound's plasma levels. fda.gov A notable example is the herbal preparation St. John's wort (Hypericum perforatum), which can substantially reduce this compound plasma concentrations due to the induction of drug-metabolizing enzymes. europa.eu Rifampicin (B610482), a potent inducer of CYP3A4, can dramatically lower this compound plasma levels, making their concurrent use contraindicated. europa.eu

The following table summarizes the inhibitory effects of this compound and other protease inhibitors on CYP3A4.

Protease InhibitorMean K(i) (μM) for CYP3A4 Inhibition
This compound0.17
Ritonavir0.019
Saquinavir2.99

Data sourced from in vitro studies with human liver microsomes. nih.gov

Investigation of this compound Hydrate's Effects on Other CYP Isoforms (e.g., CYP2D6)

While CYP3A4 is the primary enzyme involved in this compound's metabolism and interactions, its effects on other CYP isoforms have also been investigated. In vitro data from human liver microsomes indicate that this compound does not significantly inhibit CYP1A2, CYP2C9, CYP2E1, and CYP2B6. fda.govfda.gov However, it is suggested that this compound may be a weak inhibitor of CYP2D6. fda.govfda.gov

A study comparing the inhibitory potential of different HIV protease inhibitors found that this compound did not produce appreciable inhibition of reactions catalyzed by CYP1A2, CYP2C9, or CYP2E1. nih.gov This specificity is important for predicting which drug combinations are likely to be problematic. For example, the lack of significant inhibition of CYP2C9 suggests that interactions with drugs primarily metabolized by this enzyme, such as some non-steroidal anti-inflammatory drugs, are less likely.

The potential for weak inhibition of CYP2D6 implies that there could be some interactions with drugs metabolized by this pathway, such as certain antidepressants and beta-blockers, although the clinical significance may be less pronounced compared to CYP3A4-mediated interactions.

Mechanistic Studies of this compound Hydrate on Drug Efflux and Uptake Transporters

Beyond enzymatic metabolism, drug transporters play a crucial role in the pharmacokinetics of this compound. P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is particularly important. nih.govtg.org.au P-gp is expressed in various tissues, including the small intestine, liver, and at the blood-brain barrier, where it actively pumps substrates out of cells. tg.org.au

This compound is a substrate of P-gp, which can limit its absorption and bioavailability. nih.gov Studies have shown a negative correlation between P-gp activity in peripheral blood mononuclear cells and the bioavailability of this compound in healthy volunteers, suggesting that higher P-gp activity leads to lower this compound exposure. nih.gov

Furthermore, research has demonstrated that metabolites of this compound generated by CYP3A4 are also substrates for P-gp. In Caco-2 cells expressing CYP3A4, this compound metabolites were preferentially secreted into the apical (luminal) compartment, and this secretion was inhibited by the P-gp inhibitor cyclosporin (B1163) A. nih.gov This indicates a coordinated action of CYP3A4 and P-gp in the elimination of this compound and its metabolites. nih.gov

In Vitro Pharmacokinetic Interaction Studies with Herbal Products and Natural Compounds

The use of herbal products by patients on antiretroviral therapy is common and can lead to significant herb-drug interactions. In vitro studies have been conducted to investigate the effects of various herbal products on the transport and metabolism of this compound.

One study examined the impact of three commercially available herbal products—Linctagon Forte®, Viral Choice®, and Canova®—on this compound transport and metabolism in cell culture models. mdpi.comnih.gov The results showed that Linctagon Forte® and Viral Choice® increased the secretory transport of this compound in a concentration-dependent manner in Caco-2 cells, suggesting an induction of efflux transporters like P-gp. mdpi.com In contrast, all three herbal products demonstrated a pronounced inhibition of this compound metabolism in LS180 cells, which express metabolic enzymes. mdpi.comnih.gov These findings suggest that these herbal products could potentially affect this compound's bioavailability through a dual mechanism: increasing its efflux from intestinal cells while inhibiting its metabolism. mdpi.com

Another study reported that some herbal products promoted this compound efflux across Caco-2 intestinal epithelial cells and increased its metabolism in LS180 cells, which could negatively impact its bioavailability. researchgate.net However, one of the tested herbal products was found to reduce the efflux of this compound. researchgate.net

St. John's wort is a well-documented inducer of CYP3A4 and P-gp, leading to substantially reduced plasma concentrations of this compound. europa.eunih.gov This interaction is primarily due to the activation of the pregnane-X-receptor (PXR). researchgate.net

The following table summarizes the observed in vitro effects of some herbal products on this compound.

Herbal ProductEffect on this compound Efflux (Caco-2 cells)Effect on this compound Metabolism (LS180 cells)
Linctagon Forte®IncreasedInhibited
Viral Choice®IncreasedInhibited
Canova®Slightly affectedInhibited

Data from in vitro studies. mdpi.comnih.gov

Elucidation of Enzyme-Mediated Drug Interaction Pathways and Their Molecular Consequences

The primary enzyme-mediated drug interaction pathway for this compound involves the inhibition and induction of CYP3A4. fda.govresearchgate.net As a potent inhibitor of this enzyme, this compound can significantly increase the systemic exposure of co-administered drugs that are CYP3A4 substrates. fda.govnih.gov This can be beneficial in some cases, such as the "boosting" of other protease inhibitors, but can also lead to toxicity if the co-administered drug has a narrow therapeutic index. europa.eu

Conversely, inducers of CYP3A4, such as rifampicin and St. John's wort, can drastically reduce this compound concentrations, compromising its therapeutic efficacy. europa.eu The molecular consequence of CYP3A4 induction is an increased rate of this compound metabolism to its various oxidative metabolites, leading to lower parent drug levels. fda.gov

The interaction between CYP3A4 and the P-gp transporter represents a coordinated barrier to this compound's oral absorption and a mechanism for its elimination. nih.gov CYP3A4 metabolizes this compound within the enterocytes, and then P-gp actively transports both the parent drug and its metabolites back into the intestinal lumen. nih.gov Inhibition of both CYP3A4 and P-gp can therefore lead to a synergistic increase in this compound bioavailability.

In vitro studies have been instrumental in elucidating these pathways. For example, studies with liver microsomes have established the inhibitory potency of this compound on various CYP isoforms, highlighting the specificity for CYP3A4. nih.gov Cell-based assays, such as those using Caco-2 and LS180 cells, have allowed for the simultaneous investigation of transport and metabolism, providing insights into the complex interplay of these processes in herb-drug interactions. mdpi.comresearchgate.net

Mechanisms of Viral Resistance to Indinavir Hydrate at the Molecular Level

Identification and Characterization of HIV-1 Protease Mutations Conferring Resistance

The development of resistance to Indinavir (B1671876) Hydrate (B1144303) is a stepwise process involving the sequential acquisition of mutations in the HIV-1 protease gene. nih.govasm.org Clinical studies have identified a characteristic pattern of mutations in patients failing this compound-containing regimens.

Primary or major resistance mutations often appear first and have a direct impact on inhibitor binding. For this compound, mutations at positions 82 (e.g., V82A/F/T) and 46 (e.g., M46I/L) are among the most common initial changes observed. asm.orgmicrobiologyresearch.org The V82A mutation, for instance, involves a shift in the main chain atoms of residues 81 and 82, which partially compensates for the loss of interactions due to the substitution of a smaller side chain. mdpi.com

Secondary or minor mutations often emerge after the primary mutations and can further enhance resistance or compensate for a loss of viral fitness caused by the primary mutations. microbiologyresearch.org These include mutations at various positions such as L10I, K20R/I/T, L33F, M36I, I54V/A/L/M/S/T, A71V, V77I, I84V, L89M, L90M, and I93L. acs.orgunimi.itasm.org For example, the accumulation of mutations like M46I and I54V can significantly decrease the binding strength of this compound. acs.org The L90M mutation is frequently observed and is associated with resistance to multiple protease inhibitors. unimi.it

Furthermore, mutations are not restricted to the protease enzyme itself. Compensatory mutations can also arise in the Gag polyprotein, the natural substrate of the protease. nih.govmdpi.comnih.gov For instance, an identical mutation in the p7/p1 Gag protease cleavage site has been observed in patients with this compound resistance, appearing as early as 6 to 10 weeks after starting therapy. nih.govasm.org These Gag mutations can enhance the replication rate of viruses containing drug-resistant protease mutations, both in the presence and absence of this compound. nih.gov

The specific mutations and their order of appearance can vary between different HIV-1 subtypes. For example, this compound drug-resistance mutations in the subtype C protease backbone have been shown to be retained for a longer period in culture without selective pressure compared to those in subtype B. microbiologyresearch.orgmicrobiologyresearch.org

Table 1: Key HIV-1 Protease Mutations Associated with this compound Hydrate Resistance

Mutation Type Amino Acid Position Specific Substitutions Role in Resistance
Primary 82 V82A, V82F, V82T Directly impacts inhibitor binding. microbiologyresearch.orgmdpi.com
Primary 46 M46I, M46L Common initial mutation affecting inhibitor interaction. asm.orgmicrobiologyresearch.org
Secondary 54 I54V, I54A, I54L, I54M, I54S, I54T Enhances resistance, often in combination with other mutations. acs.orgasm.org
Secondary 90 L90M Frequently observed, contributes to multi-drug resistance. unimi.it
Secondary 10 L10I Contributes to decreased susceptibility. asm.org
Secondary 20 K20R, K20I, K20T Associated with resistance in combination with other mutations. acs.orgunimi.it
Secondary 71 A71V Compensatory mutation that can restore viral fitness. acs.org
Gag Cleavage Site p7/p1 Not specified Compensates for defective protease, enhances viral replication. nih.govnih.gov

Structural and Conformational Changes in Resistant Protease Variants

Mutations conferring resistance to this compound Hydrate induce significant structural and conformational changes in the HIV-1 protease, particularly in and around the active site. These alterations are the molecular basis for the reduced binding affinity of the inhibitor.

Crystal structure analysis of resistant protease variants reveals that mutations can lead to an enlarged binding cavity. acs.org For example, a variant with mutations I54V and I84V, when bound to this compound, shows structural changes in the 80's loops and the active site, creating a larger space compared to the wild-type enzyme. acs.org This enlargement can weaken the interactions between the inhibitor and the enzyme. researchgate.net Similarly, the G48T/L89M double mutation causes an increase in the volume of the inner active site and induces more curling of the flap tips, which contributes to weaker inhibitor binding. rsc.orgrsc.org

Mutations can also alter the flexibility and dynamics of the protease. The flap region, a flexible loop (residues 50-70) that gates access to the active site, is particularly affected. biorxiv.orgpnas.org Increased flexibility in the flaps, as seen with the I50V mutation, can disrupt the stable binding of inhibitors. acs.org This is because the stabilization of the protease structure is partly achieved through inter-flap and water-mediated hydrogen bonds, which can be diminished in mutated forms. acs.org

Furthermore, mutations can cause shifts in the protein backbone. The V82A mutation, for example, results in a shift in the main chain atoms of residues 81 and 82. mdpi.com This structural adaptation helps to accommodate the inhibitor, albeit with reduced affinity, by maintaining some of the interactions that would otherwise be lost due to the smaller side chain of alanine (B10760859) compared to valine. mdpi.com

Distal mutations, those located far from the active site, can also contribute to resistance by propagating structural changes to the active site. The G73S mutation, for instance, creates a new network of hydrogen bonds that extends to residues near the active site, such as Asp29 and Thr31, thereby inducing resistance through correlated changes. mdpi.com This highlights the complex and cooperative nature of mutations in conferring drug resistance. mdpi.com

Biochemical Impact of Resistance Mutations on this compound Hydrate Binding and Catalytic Efficiency

The genetic and structural changes induced by resistance mutations have a direct biochemical consequence on the interaction between this compound Hydrate and the HIV-1 protease, as well as on the enzyme's fundamental activity.

While resistance mutations are selected for their ability to diminish inhibitor binding, they often come at a cost to the enzyme's catalytic efficiency. Many primary resistance mutations can impair the protease's ability to process its natural Gag and Gag-Pol polyprotein substrates, leading to a decrease in viral fitness. microbiologyresearch.orgcore.ac.uk For instance, the I84V mutation has been shown to decrease catalytic efficiency by 10-fold compared to the wild-type enzyme. acs.org Similarly, constructing a recombinant HIV-1 with protease mutations at positions 46 and 82 resulted in a 68% reduction in its replication rate compared to the wild-type virus. nih.gov

However, the virus can overcome this deficit through the acquisition of secondary, compensatory mutations. Mutations such as M46I and I54V can partially recover the catalytic efficiency lost due to the I84V mutation. acs.org In a similar vein, mutations in the Gag cleavage sites can compensate for a partially defective protease gene, enhancing the rate of viral replication. nih.gov This interplay between primary resistance mutations that reduce drug binding and compensatory mutations that restore enzymatic function is a key aspect of the evolution of high-level resistance.

Interestingly, some natural polymorphisms in non-B HIV-1 subtypes can also affect catalytic efficiency and inhibitor susceptibility. For example, the subtype C protease has been shown to have a higher catalytic efficiency than the subtype B protease and exhibits weaker binding to this compound, suggesting a higher intrinsic biochemical fitness in the presence of the inhibitor. nih.govnih.govpnas.org

Table 2: Biochemical Effects of Select Mutations on this compound Hydrate Interaction

Mutation(s) Effect on this compound Binding Effect on Catalytic Efficiency/Viral Fitness Reference
V82T/I84V 60- to 70-fold increase in dissociation constant - jnanoworld.com
I84V Decreased inhibitor binding 10-fold decrease in catalytic efficiency acs.org
M46I + I54V Decreased inhibitor binding Partially recovers catalytic efficiency lost by I84V acs.org
M46 + V82 - 68% reduction in viral replication rate nih.gov
G48T/L89M Decreased binding free energy - rsc.org
Gag p7/p1 Cleavage Site - Compensates for defective protease, enhances replication nih.gov

Development of In Vitro Models for Studying this compound Hydrate Resistance Evolution

Understanding the intricate process of how HIV-1 develops resistance to this compound Hydrate has been greatly facilitated by the development and use of various in vitro models. These experimental systems allow researchers to simulate and study the evolution of resistance in a controlled laboratory setting.

One common approach is the use of cell culture-based selection experiments. nih.gov In this method, HIV-1 is propagated in the presence of gradually increasing concentrations of this compound. This selective pressure forces the virus to evolve, and the mutations that arise can be identified through sequence analysis of the protease gene. nih.gov Such experiments have successfully replicated the patterns of mutation accumulation seen in patients, confirming the roles of key mutations at positions 82, 84, and others. nih.gov These models can also be used to assess cross-resistance, where resistance to one inhibitor confers resistance to others.

Recombinant HIV-1 variants are another powerful tool. nih.gov By engineering specific mutations into the protease gene of an infectious molecular clone of HIV-1, researchers can precisely study the impact of individual or combinations of mutations on drug susceptibility, viral replication capacity, and enzyme kinetics. nih.govmicrobiologyresearch.orgnih.gov This allows for a direct correlation between genotype and phenotype. For example, recombinant viruses with mutations at positions 46 and 82, combined with Gag cleavage site mutations, have been used to demonstrate the compensatory role of Gag mutations. nih.govasm.org

Bacteriophage-based genetic screen systems have also been adapted to study HIV-1 protease activity and resistance. core.ac.uk These systems can be used to characterize the catalytic efficiency of different protease variants and their susceptibility to inhibitors. They offer a rapid and simple method for monitoring the effects of single mutations, demonstrating that even modest differences in protease activity can be detected. core.ac.uk

More recently, computational models and simulations have become invaluable. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the protease and how mutations affect inhibitor binding at an atomic level. rsc.orgrsc.orgnih.gov These in silico approaches, combined with methods like alchemical free energy calculations, can predict the effect of mutations on drug binding and help elucidate the mechanisms of resistance. mpg.de Furthermore, probabilistic models are being developed to forecast the evolutionary pathways of drug resistance, which could aid in designing more robust treatment strategies. biorxiv.orgbiorxiv.org

These in vitro and computational models are crucial for identifying novel resistance mutations, understanding the complex interplay between different mutations, and providing a platform for the preclinical evaluation of next-generation protease inhibitors designed to be effective against resistant viral strains. unimi.ituu.nl

Solid State Chemistry and Pharmaceutical Polymorphism of Indinavir Hydrate

Polymorphic Forms and Pseudo-Polymorphism of Indinavir (B1671876) (Hydrates, Solvates, and Anhydrous Forms)

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including stability, solubility, and dissolution rate. crystalpharmatech.comresearchgate.net this compound, typically utilized as its sulfate (B86663) salt, exhibits a complex solid-state landscape characterized by the existence of multiple crystalline and amorphous forms. crystalpharmatech.com The study of these forms, which includes polymorphs, pseudo-polymorphs (hydrates and solvates), and the anhydrous state, is essential for ensuring consistent biopharmaceutical performance. crystalpharmatech.combjbms.org

Research has identified at least two distinct crystalline forms of this compound sulfate, designated as Form I and Form II. researchgate.net These forms can be differentiated by their thermal properties. Differential Scanning Calorimetry (DSC) shows that Form I has a melting endotherm between 149–150°C, while Form II melts at a lower temperature range of 139–143°C. researchgate.net The interconversion between these forms is possible; for instance, Form I has been observed to convert to the pseudo-polymorphic Form II under conditions of high relative humidity, highlighting the role of water in its solid-state behavior. researchgate.net

In addition to hydrates, this compound sulfate is known to form solvates, which are crystalline structures that incorporate molecules of the crystallization solvent. bjbms.orgchemrxiv.org A notable example is this compound sulfate ethanolate (B101781), a channel/ionic solvate structure where ethanol (B145695) molecules are incorporated within the crystal lattice. nih.gov This particular solvate demonstrates unique thermal and dissolution characteristics. nih.gov The presence of solvent or water molecules within the crystal structure, as seen in solvates and hydrates, can create distinct crystalline arrangements compared to the anhydrous form, leading to different physical and chemical properties. bjbms.orgrigaku.com

The stability of these forms can be influenced by manufacturing processes and storage conditions. researchgate.netresearchgate.net For example, some this compound raw materials have been found to convert to an amorphous state after three years of storage. researchgate.net The thermodynamic relationship between anhydrous and hydrated forms can be complex, but in some systems, the hydrated form may be more stable. researchgate.net The potential for form changes underscores the importance of rigorous solid-state characterization throughout the drug development and manufacturing process. crystalpharmatech.com

Table 1: Summary of Known Solid-State Forms of this compound Sulfate
Form NameClassificationKey CharacteristicsRelevant Conditions / Transitions
Form IPolymorphMelting Point: 149–150°CCan convert to Form II under high relative humidity. researchgate.net
Form IIPseudo-polymorph (Hydrate)Melting Point: 139–143°CFormation favored by high humidity. researchgate.net
EthanolateSolvate (Pseudo-polymorph)Unique channel/ionic solvate structure. nih.govSubject to desolvation upon heating. nih.gov
AmorphousAmorphous FormLacks long-range molecular order.Can be formed by compression or upon contact with water. researchgate.netnih.gov

**7.2. Crystallographic Characterization of this compound Hydrate (B1144303) Crystal Structures

Crystallographic techniques are indispensable for the definitive structural elucidation of different solid-state forms of a pharmaceutical compound. Methods such as Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) provide detailed information on the atomic arrangement within the crystal lattice, allowing for unambiguous identification and characterization.

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional structure of a crystalline material. researchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and measuring the pattern of diffracted beams. researchgate.net This diffraction pattern provides the data needed to calculate the electron density map of the molecule and determine the exact position of each atom within the unit cell—the fundamental repeating unit of the crystal lattice.

The crystal structure of the this compound sulfate ethanolate solvate has been successfully determined, revealing its unique molecular arrangement. nih.gov This analysis provides fundamental crystallographic data, including the unit cell dimensions (a, b, c), angles (α, β, γ), and the space group, which defines the symmetry of the crystal. Such detailed structural information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure and influence its macroscopic properties. researchgate.net

Table 2: Representative Crystallographic Data for an this compound Solvate
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Data Not Available in Abstract
b (Å)Data Not Available in Abstract
c (Å)Data Not Available in Abstract
α, β, γ (°)90, 90, 90
Volume (ų)Data Not Available in Abstract
Note: Specific unit cell dimensions for this compound sulfate ethanolate require consulting the full structural report. nih.gov The space group P2₁2₁2₁ is common for chiral molecules crystallized in an orthorhombic system.

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used extensively in pharmaceutical sciences for the "fingerprinting" of crystalline solids. ncl.ac.ukmarshall.edu Unlike SCXRD, PXRD is performed on a polycrystalline or powdered sample. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, characterized by a specific set of peak positions and relative intensities. malvernpanalytical.comcurrenta.de

PXRD is a primary tool for distinguishing between different polymorphs and pseudo-polymorphs of this compound. researchgate.netncl.ac.uk Studies comparing different batches of this compound sulfate have shown clear differences in their PXRD patterns. For example, diffractograms of different forms exhibit displacements in peak positions of 0.05–0.10° 2θ, allowing for their differentiation. researchgate.net This method is crucial for quality control, as it can identify the specific solid form present in a raw material batch and detect the presence of any undesired crystalline impurities. rigaku.commarshall.edu The analysis is typically performed using Cu Kα radiation, scanning over an angular range such as 2° to 30° (2θ). researchgate.net

Table 3: Principles of PXRD for this compound Hydrate Characterization
ApplicationPrincipleObservation in this compound
Phase IdentificationEach crystalline form (polymorph, hydrate, solvate) has a unique diffraction pattern.Different forms of this compound sulfate show distinct peak positions in their diffractograms. researchgate.net
Purity AssessmentThe presence of an unwanted crystalline form appears as extra peaks in the diffraction pattern.Can be used to ensure the phase purity of a given batch of this compound. rigaku.com
Stability StudiesChanges in the PXRD pattern over time or under stress (e.g., humidity) indicate a solid-state transformation.Monitors the conversion of Form I to Form II. researchgate.net

Amorphous and Co-Crystalline Forms of this compound Hydrate

Beyond crystalline polymorphs and pseudo-polymorphs, the solid-state properties of this compound can be modified through the creation of amorphous or co-crystalline forms. These approaches are often employed to enhance solubility and dissolution rates of poorly soluble drugs. nih.govkinampark.com

Amorphous solids lack the long-range molecular order characteristic of crystalline materials. kinampark.com This disordered state exists at a higher energy level, which typically results in enhanced aqueous solubility and faster dissolution rates compared to its crystalline counterparts. nih.govcrystalpharmatech.com Amorphous Solid Dispersions (ASDs) are formulations where the amorphous drug is molecularly dispersed within a carrier, often a polymer, to improve its physical stability and prevent recrystallization. kinampark.com

This compound can be converted into an amorphous form through various means. Mechanical stress, such as compression during tableting, has been shown to induce amorphization in certain crystalline forms of this compound. researchgate.net Furthermore, the this compound sulfate ethanolate solvate can undergo in situ amorphization upon contact with water. nih.gov The characterization of amorphous this compound relies on several techniques. The absence of sharp peaks in a PXRD pattern is a primary indicator of an amorphous state. Thermal analysis using DSC is also critical; instead of a sharp melting point, amorphous materials exhibit a glass transition temperature (Tg), which is a key parameter related to molecular mobility and physical stability. kinampark.com The higher dissolution rate of amorphous this compound compared to its crystalline forms has been demonstrated through intrinsic dissolution studies. researchgate.net

Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and one or more pharmaceutically acceptable coformers held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonding. nih.govresearchgate.netresearchgate.net Crystal engineering principles are used to rationally design co-crystals by selecting coformers that can form robust intermolecular interactions with the API. researchgate.net This approach can modify physicochemical properties like solubility, stability, and melting point without altering the chemical structure of the API itself. nih.govijper.org

While specific co-crystals of this compound are not widely reported, the established principles of co-crystal design could be applied. The selection of a suitable coformer for this compound would involve analyzing its molecular structure to identify hydrogen bond donors and acceptors and choosing a coformer with complementary functional groups. jpionline.org

The preparation of potential this compound co-crystals could be achieved through various methods, such as solvent evaporation, grinding (neat or liquid-assisted), or slurrying. nih.govjpionline.org Characterization of the resulting material is essential to confirm co-crystal formation. PXRD is a primary screening tool, where a new, unique diffraction pattern distinct from the API and coformer indicates the formation of a new crystalline phase. nih.gov DSC is also used to identify a new, sharp melting point, which is typically different from that of the individual components. Spectroscopic techniques like FTIR or Raman spectroscopy can provide evidence of the intermolecular interactions formed between the API and the coformer in the co-crystal lattice.

Solid-State Phase Transformations and Interconversion Mechanisms

The solid-state behavior of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing stability, solubility, and bioavailability. This compound, particularly in its salt and hydrate forms, exhibits complex solid-state chemistry, including various phase transformations and interconversions. Understanding these mechanisms is essential for ensuring the quality and consistency of the final drug product.

Hydrate-Anhydrate Transformations and Desolvation Processes

The transformation between hydrated and anhydrous forms is a key aspect of this compound's solid-state profile. These transformations, often reversible, are driven by changes in the surrounding environment, particularly the presence or absence of water. The process involves the uptake or loss of water molecules from the crystal lattice, which can lead to significant changes in the crystal structure and physical properties of the material.

Research has identified different pseudo-polymorphic forms of this compound sulfate, which are distinguished by their water content and crystalline structure. researchgate.net The desolvation process, such as the removal of ethanol from this compound sulfate ethanolate, can be studied using thermal analysis techniques. The crystal structure of this compound sulfate ethanolate reveals a unique channel/ionic solvate structure. nih.gov Upon thermal treatment, the material undergoes desolvation. The interaction with water is particularly noteworthy, as the crystalline solvate can undergo in situ amorphization upon contact with liquid water, a phenomenon that highlights a unique dissolution enhancement mechanism. nih.gov

The mechanism of dehydration and hydration can be complex. For some hydrates, the dehydration process follows three-dimensional diffusion, while the hydration process may be governed by two-dimensional diffusion. researchgate.net The ease of crystal hydration is often indicated by a low associated energy, suggesting that the hydrated form may be thermodynamically more stable than the anhydrous form under certain conditions. researchgate.net

Humidity-Induced and Temperature-Induced Polymorphic Transitions

The stability of this compound's solid forms is highly sensitive to ambient humidity and temperature. researchgate.netcrystalpharmatech.com Exposure to different relative humidity (RH) levels can induce transformations between polymorphic and pseudo-polymorphic forms. For instance, certain anhydrous forms of this compound sulfate (referred to as Form I) have been shown to convert to a different pseudo-polymorphic form (Form II) when subjected to high relative humidity. researchgate.net This moisture-induced transformation underscores the importance of controlling humidity during storage and manufacturing to maintain the desired solid form. crystalpharmatech.com The crystalline sulfate salt ethanolate form of this compound is known to be particularly hygroscopic and has the potential to change its physical form, even becoming amorphous, at elevated humidity. crystalpharmatech.com

Temperature is another critical factor influencing polymorphic transitions. Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC), reveals the temperatures at which these transformations occur. researchgate.net For example, different pseudo-polymorphic forms of this compound sulfate exhibit distinct endothermic fusion peaks at different temperatures. researchgate.net Form I typically shows a fusion peak between 149–150°C, while Form II has a lower fusion peak at 139–143°C. researchgate.net Heating can also induce dehydration; for example, one form was converted to another after being held at 115°C for 2 hours. researchgate.net Studies on this compound crystallization have also shown that temperature influences its precipitation characteristics. nih.gov At body temperature (37°C), precipitation occurs at lower urinary concentrations and within a lower pH range compared to room temperature (20°C). nih.gov

The interplay between temperature and humidity can lead to complex phase behaviors. Stability studies have shown that at temperatures above 40°C and relative humidity above 30%, the sulfate salt can undergo rapid degradation. crystalpharmatech.com

Table 1: Influence of Humidity and Temperature on this compound Sulfate Solid Forms
Solid FormConditionObserved TransformationReference
This compound Sulfate Form IHigh Relative Humidity (RH)Conversion to pseudo-polymorphic Form II researchgate.net
This compound Sulfate EthanolateElevated Humidity (>30% RH) and Temperature (>40°C)Potential for form change, amorphization, and chemical degradation crystalpharmatech.com
This compound A and B (Form I)Heating to 115°C for 2 hoursDehydration and conversion to pseudo-polymorphic Form II researchgate.net
This compound in solutionIncrease from 20°C to 37°CPrecipitation occurs at a lower concentration (100 mg/L vs. 125 mg/L) nih.gov

Influence of Manufacturing Processes on this compound Hydrate Solid Forms (e.g., Crystallization, Milling)

Pharmaceutical manufacturing processes can impart significant energy to an API, potentially inducing solid-state transformations. researchgate.net Processes such as crystallization, milling, and compression are known to affect the polymorphic form, crystallinity, and particle size of drug substances.

Crystallization conditions play a crucial role in determining which polymorphic or pseudo-polymorphic form of this compound is produced. The choice of solvent, temperature, and rate of cooling can selectively yield different solid forms. acs.orgnih.gov The crystallization of this compound has been studied to understand its kinetics, particularly how factors like pH and concentration affect precipitation times. nih.gov

Mechanical stress from processes like milling and compression can also induce phase transitions. researchgate.net Milling, a common process for particle size reduction, can lead to the formation of defects in the crystal lattice or even cause polymorphic transformations or amorphization. nih.govresearchgate.net While some studies on other compounds have shown that milling can induce transitions from an anhydrate to a hydrate form or between polymorphs, the specific effects on this compound hydrate require careful characterization. nih.govnih.gov For this compound sulfate, compression has been shown to cause a conversion to an amorphous substance, particularly for the pseudo-polymorphic Form II. researchgate.net This transformation to an amorphous state can significantly alter properties like dissolution rate. researchgate.net The potential for such transformations necessitates careful monitoring and control of the API's solid form throughout the manufacturing chain to ensure product consistency. researchgate.netresearchgate.net

Table 2: Effect of Manufacturing Processes on this compound Sulfate Solid Forms
ProcessInitial FormResulting Form/StateObserved EffectReference
CompressionThis compound C (Form II)AmorphousInduces conversion to an amorphous substance. researchgate.net
Storage (long-term)Crystalline Raw MaterialAmorphousSome raw materials presented an amorphous state after 3 years of storage. researchgate.net
CrystallizationThis compound in solutionCrystalline solidPrecipitation time is notably decreased at urinary pH values above 6.0. nih.gov

Advanced Analytical Characterization and Impurity Profiling of Indinavir Hydrate

Chromatographic Methodologies for Purity Assessment and Related Substances Analysis

Chromatographic techniques are indispensable for separating and quantifying Indinavir (B1671876) from its related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and analysis of related substances in this compound. ingentaconnect.com Several reversed-phase (RP-HPLC) methods have been developed and validated for the quantitative estimation of this compound in capsule dosage forms. innovareacademics.inijcpa.in These methods typically employ a C18 or C8 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate, citrate) and an organic modifier like acetonitrile (B52724) or methanol. ingentaconnect.cominnovareacademics.in Detection is commonly performed using a UV detector at wavelengths such as 220 nm or 260 nm. ingentaconnect.cominnovareacademics.in

Method validation, in accordance with ICH guidelines, demonstrates the linearity, precision, accuracy, and robustness of these HPLC methods. innovareacademics.inijcpa.in For instance, one method reported linearity in the concentration range of 60-140 μg/mL with a high correlation coefficient. innovareacademics.in The limit of detection (LOD) and limit of quantitation (LOQ) are established to ensure the method's sensitivity for detecting trace impurities. innovareacademics.in HPLC methods have been successfully used to determine this compound in human plasma, showcasing their applicability in pharmacokinetic studies. semanticscholar.orgnih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant advantages over conventional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution. hitachi-hightech.com The use of smaller particle size columns in UPLC systems leads to more efficient separations, which is particularly beneficial for analyzing complex mixtures of this compound and its numerous related substances. hitachi-hightech.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column INERTSIL ODS 3V C18 (250x4.6 mm; 5μ) innovareacademics.inshim-pack Alltima C8 (250 mm×4.6 mm 5 μm) ingentaconnect.com
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3.5):methanol:acetonitrile (20:40:40 v/v) innovareacademics.in0.02 mol·L-1 citrate (B86180) buffer-acetonitrile (45:55) ingentaconnect.com
Flow Rate 1.2 ml/min innovareacademics.in1.0 mL·min-1 ingentaconnect.com
Detection Wavelength 220 nm innovareacademics.in260 nm ingentaconnect.com
Linearity Range 60-140μg/ml innovareacademics.in0.153-0.612 mg·mL-1 ingentaconnect.com

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC), particularly headspace GC, is the standard technique for the analysis of organic volatile impurities (OVIs) that may be present in the drug substance from the manufacturing process. sigmaaldrich.comnih.gov These residual solvents are subject to strict limits set by pharmacopeias and regulatory bodies due to their potential toxicity. sigmaaldrich.comjetir.org Headspace GC allows for the analysis of volatile compounds without interference from the non-volatile API matrix. sigmaaldrich.com The choice of a suitable dissolution solvent for the sample is critical for achieving the necessary sensitivity. sigmaaldrich.com

Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification

Mass spectrometry is a powerful tool for the structural elucidation of this compound and the identification of its impurities, providing precise mass information that aids in determining elemental compositions. americanpharmaceuticalreview.com

LC-MS and LC-MS/MS for Metabolite and Degradation Product Characterization

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is invaluable for identifying and characterizing metabolites and degradation products of this compound. nih.govresearchgate.net Forced degradation studies, conducted under various stress conditions such as hydrolysis, oxidation, and photolysis, are performed to generate potential degradation products. nih.govresearchgate.net LC-MS/MS analysis of these stressed samples allows for the separation of the degradation products and subsequent fragmentation, providing structural information. nih.govresearchgate.netijper.org Studies have successfully identified multiple degradation products of this compound sulfate (B86663) under different stress conditions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. hilarispublisher.comfrontiersin.orgcrystalpharmatech.com This level of accuracy is crucial for confidently determining the elemental composition of unknown impurities and degradation products. americanpharmaceuticalreview.com The exact mass of this compound's free base is 613.36280500 Da. nih.gov HRMS data, often obtained using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, significantly enhances the confidence in the proposed structures of identified impurities. hilarispublisher.comub.edu This technique has been used to confirm the structures of degradation products of this compound that were initially proposed based on LC-MS/MS fragmentation data. nih.govresearchgate.net

Spectroscopic Techniques for Solid-State and Solution-State Characterization

Spectroscopic techniques are essential for characterizing the solid-state properties of this compound hydrate (B1144303), such as crystallinity and polymorphism, as well as its behavior in solution. agnopharma.commdpi.com

The solid-state form of an active pharmaceutical ingredient can significantly impact its physical and chemical properties. solitekpharma.com A variety of techniques are employed to characterize these forms. omicsonline.orgagnopharma.com

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups and potential intermolecular interactions. conicet.gov.arupi.edutandfonline.com In the context of this compound hydrate, FTIR can be used to study its thermal stability and observe changes in vibrational bands upon heating. researchgate.net It is also a valuable tool for compatibility studies between the API and excipients. conicet.gov.ar

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy provides detailed information about the molecular structure, conformation, and dynamics in the solid state. crystalpharmatech.comeuropeanpharmaceuticalreview.com It is particularly useful for distinguishing between different polymorphic forms, solvates, and hydrates, and can quantify the amounts of crystalline and amorphous content in a sample. agnopharma.comcrystalpharmatech.com Both carbon-13 (¹³C) and proton (¹H) NMR are commonly used. crystalpharmatech.com

X-ray Diffraction (XRD) , particularly powder X-ray diffraction (PXRD), is a fundamental technique for identifying the crystalline or amorphous nature of a substance. mdpi.comsolitekpharma.com The diffraction pattern is unique to a specific crystal lattice, allowing for the differentiation of polymorphs and hydrates. mdpi.comcrystalpharmatech.com For instance, the crystalline nature of this compound sulfate has been confirmed by characteristic peaks in its XRD pattern. researchgate.net Single-crystal X-ray diffraction (SC-XRD), when feasible, can provide the absolute crystal structure. acs.orgcrystalpharmatech.comacs.org

In solution, Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of this compound. Studies have utilized ¹H NMR to characterize this compound and its metal complexes. researchgate.net Computational studies have also employed NMR data to understand the interaction of this compound with its biological targets, noting that catalytic aspartyl groups play a key role in anchoring the drug. nih.gov

Table 2: Spectroscopic Techniques and Their Applications for this compound Hydrate

TechniqueApplicationKey Findings/Information Obtained
FTIR Spectroscopy Functional group identification, interaction studies, thermal stability. conicet.gov.arresearchgate.netDetects vibrational changes indicating intermolecular interactions or degradation. conicet.gov.arresearchgate.net A broad absorption band between 3650 and 3250 cm⁻¹ can indicate the presence of hydrate (H₂O). upi.edu
Solid-State NMR (ssNMR) Polymorph and hydrate characterization, quantification of crystalline/amorphous content. agnopharma.comcrystalpharmatech.comDifferentiates between solid-state forms based on distinct chemical shifts and relaxation times. crystalpharmatech.com
X-ray Diffraction (XRD) Determination of crystallinity, identification of polymorphs and hydrates. mdpi.comresearchgate.netProvides a unique diffraction pattern for each crystalline form. This compound sulfate shows characteristic peaks at specific 2θ angles. researchgate.net
Solution NMR Structural elucidation in solution. researchgate.netnih.govConfirms the chemical structure and provides insights into conformational dynamics and interactions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State and Solid-State ssNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. While solution-state NMR provides detailed information about the molecule's connectivity and conformation in solution, solid-state NMR (ssNMR) is indispensable for characterizing its structure in the solid form, including different polymorphs and hydrates. mit.educopernicus.org

Solid-state NMR can distinguish between different crystalline and amorphous forms of a drug substance by probing the local chemical environment of specific nuclei, such as ¹³C and ¹H. mit.educopernicus.org For hydrated forms of this compound, ssNMR can provide insights into the number and mobility of water molecules within the crystal lattice. copernicus.org The technique is particularly sensitive to the local dynamics and intermolecular interactions, which differ between anhydrous and hydrated forms. copernicus.org Although specific ssNMR data for this compound hydrate is not extensively detailed in publicly available literature, the methodology is a standard in pharmaceutical solid-state characterization for differentiating hydrates and solvates. dntb.gov.uacrystalpharmatech.com

Impurity profiling, the identification and quantification of impurities, is another critical application of NMR. biomedres.usbiomedres.usijbpas.com Hyphenated techniques, such as LC-NMR, are especially powerful for separating and identifying impurities, even at low levels.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying functional groups and characterizing the solid-state forms of this compound hydrate. researchgate.netcore.ac.uk These techniques are complementary, as their selection rules differ, meaning they can provide different and confirmatory information about the molecule's vibrational modes. edinst.com

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a fingerprint spectrum that is unique to the compound and its crystalline form. researchgate.netresearchgate.net Changes in the hydrogen bonding network upon hydration or dehydration lead to noticeable shifts in the positions and shapes of the vibrational bands, particularly in the O-H and N-H stretching regions. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is also highly sensitive to the crystalline structure and can differentiate between anhydrous and hydrate forms. researchgate.netcore.ac.uk It is particularly advantageous for studying aqueous solutions and is less susceptible to interference from water, which can be a significant advantage when analyzing hydrates. edinst.com

Key Spectroscopic Data for this compound Characterization
TechniqueKey Findings/ApplicationsReferences
FTIR SpectroscopyIdentification of functional groups and differentiation of polymorphic forms. Changes in O-H and N-H stretching bands indicate hydration state. researchgate.netresearchgate.net
Raman SpectroscopySensitive to crystalline structure and polymorphism. Complements FTIR for full sample characterization. researchgate.netcore.ac.uk

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a specialized infrared technique used for analyzing powdered samples with minimal preparation. wikipedia.org It is particularly useful for studying the surface and bulk properties of materials. wikipedia.orguni-tuebingen.de

In the context of this compound hydrate, DRIFT can be employed to monitor changes in the solid state, such as those induced by thermal stress. researchgate.netresearchgate.net Studies have shown that DRIFT spectra can reveal the degradation of this compound at elevated temperatures. researchgate.net For instance, the drug remains stable up to 100°C, shows slight degradation at 125°C, and complete degradation around 150°C. researchgate.net This technique is valuable for assessing the thermal stability of different hydrate forms and for identifying potential degradation products. researchgate.netresearchgate.net

DRIFT Spectroscopy Findings for this compound
TemperatureObservationReferences
Up to 100°CStable researchgate.net
125°CSlight degradation researchgate.net
~150°CComplete degradation researchgate.net

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are fundamental in characterizing the stability and phase behavior of pharmaceutical solids like this compound hydrate. researchgate.netcrystalpharmatech.com These methods measure the physical and chemical properties of a substance as a function of temperature or time.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating thermal transitions such as melting, crystallization, and desolvation. researchgate.netcrystalpharmatech.comnih.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic events.

For this compound sulfate, different polymorphic and pseudo-polymorphic forms exhibit distinct thermal profiles. researchgate.net For example, Form I has been reported to have an endothermic fusion peak between 149-150°C, while Form II melts at a lower temperature range of 139-143°C. researchgate.netakjournals.com The desolvation of ethanolates and dehydration of hydrates can also be observed as endothermic events prior to melting. researchgate.net These thermal events are critical for understanding the stability and interconversion of different solid-state forms.

DSC Thermal Transitions for this compound Sulfate Forms
FormEndothermic Peak (Melting/Fusion)References
Form I149–150°C researchgate.netakjournals.com
Form II139–143°C researchgate.netakjournals.com
This compound C (form II)140.8°C researchgate.net
This compound A after high RH141.6°C researchgate.net
This compound B after high RH142.1°C researchgate.net

Thermogravimetric Analysis (TGA) for Solvent/Water Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. veeprho.com It is a crucial technique for quantifying the amount of volatile components, such as water and organic solvents, in a drug substance. crystalpharmatech.comveeprho.com

In the analysis of this compound hydrate, TGA can precisely determine the water content, helping to distinguish between different hydrate stoichiometries. researchgate.net The technique can also identify the temperature at which desolvation or decomposition occurs, providing valuable information about the thermal stability of the material. researchgate.netveeprho.com For example, TGA curves of this compound sulfate have shown mass loss corresponding to the release of water and ethanol (B145695), followed by decomposition at higher temperatures. researchgate.netresearchgate.net

TGA Findings for this compound Sulfate
EventObservationReferences
Desolvation/DehydrationMass loss corresponding to the release of water and/or ethanol. researchgate.netresearchgate.net
DecompositionMultiple decomposition steps following melting. researchgate.netresearchgate.net

Dynamic Vapor Sorption (DVS) for Hygroscopicity and Hydration Behavior

Dynamic Vapor Sorption (DVS) is an analytical technique that measures the uptake and loss of solvent vapor by a sample as a function of relative humidity (RH) at a constant temperature. crystalpharmatech.com It is essential for characterizing the hygroscopicity of a drug substance, which is its tendency to absorb moisture from the air. crystalpharmatech.com

This compound sulfate is known to be hygroscopic. who.intfda.govfda.gov DVS studies are critical for understanding how different solid forms of this compound behave in various humidity environments. crystalpharmatech.com The technique can reveal the formation of hydrates, deliquescence, and the potential for amorphous conversion at elevated humidity. crystalpharmatech.com For instance, the crystalline sulfate salt ethanolate (B101781) of this compound is excessively hygroscopic and can change its physical form at high humidity. crystalpharmatech.com This information is vital for determining appropriate storage and handling conditions to ensure the stability and quality of the drug product. crystalpharmatech.com Studies have shown that some forms of this compound can convert to a different pseudo-polymorphic form when exposed to high relative humidity. researchgate.netakjournals.com

DVS and Hygroscopicity of this compound Sulfate
Solid FormHygroscopicity BehaviorReferences
Sulfate salt ethanolateExcessively hygroscopic; potential for physical form change at elevated humidity. crystalpharmatech.com
Form I (this compound A and B)Converts to pseudo-polymorphic Form II at high relative humidity. researchgate.netakjournals.com

Computational Chemistry and Molecular Modeling of Indinavir Hydrate

Molecular Docking and Ligand-Protein Interaction Profiling with Protease Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Indinavir (B1671876), docking studies have been instrumental in elucidating its interaction with its primary target, the HIV-1 protease.

Research findings indicate that this compound binds to the active site of the HIV-1 protease, an enzyme critical for viral replication. drugbank.commjbas.com The active site is a catalytic tunnel, and docking simulations show that this compound fits within this site, preventing the enzyme from processing viral polyproteins. drugbank.comnih.gov This inhibition ultimately leads to the formation of immature, non-infectious viral particles. drugbank.commjbas.com

The stability of the this compound-protease complex is maintained by a network of interactions. Key among these are hydrogen bonds and van der Waals forces. nih.govrsc.org Studies have identified specific amino acid residues within the protease active site that are crucial for binding. The catalytic dyad, Asp25/Asp25', plays a pivotal role by forming strong hydrogen bonds with the hydroxyethylamine group of this compound. nih.govresearchgate.net Other significant interactions occur with residues in the flap regions of the protease, such as Ala59, and with residues like Val82/Val82'. nih.gov A conserved water molecule, often referred to as the "flap water," can mediate interactions between this compound and the tips of the protease flaps. nih.gov

Molecular docking has also been employed to study the impact of mutations in the HIV-1 protease on this compound binding. These mutations can alter the shape and volume of the active site, potentially leading to a decrease in binding affinity and contributing to drug resistance. nih.govrsc.org

Interacting Residue in HIV-1 ProteaseType of InteractionSignificance
Asp25/Asp25'Hydrogen BondingPrimary anchor point for the inhibitor in the active site. nih.gov
Ala59Mediated by "flap water"Interaction with the flexible flap region of the protease. nih.gov
Val82/Val82'van der WaalsContributes to the overall binding energy; mutations here can confer resistance. nih.gov
Phe67/Phe67' (in HTLV-1 Protease)Aromatic InteractionsContributes significantly to interaction energies. nih.gov
Trp98/Trp98' (in HTLV-1 Protease)Aromatic InteractionsA main contributor to interaction energies in the unbinding pathway. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. For this compound, MD simulations have been used to study the conformational changes of both the drug and the HIV-1 protease upon binding, the stability of the complex, and the molecular mechanisms of drug resistance. nih.govresearchgate.net

Simulations of this compound complexed with wild-type and mutant HIV-1 proteases reveal that mutations can induce significant structural variations. nih.gov For instance, mutations can cause an increase in the volume of the active site and lead to more curling of the flap tips, which weakens the binding of the inhibitor. rsc.orgresearchgate.net The mobility and fluctuation of the protease flaps are critical aspects observed in MD simulations, showing how the enzyme accommodates the inhibitor and how this dynamic is altered by resistance mutations. nih.gov

Binding free energy calculations, often performed as a post-processing step for MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area), quantify the affinity of this compound for the protease. rsc.orgacs.orgnih.gov These calculations break down the total binding energy into contributions from different forces, such as van der Waals interactions, electrostatic energy, and solvation energy. rsc.org Studies have shown that a decrease in van der Waals interactions is a primary driver of drug resistance in many mutants. rsc.org These computational methods have achieved good correlation with experimentally observed inhibition constants, allowing for the prediction of binding trends for various protease mutants. nih.govresearchgate.net

Computational MethodApplication to this compound Hydrate (B1144303)Key Findings
Molecular Dynamics (MD) SimulationStudying the dynamic behavior of the this compound-HIV-1 protease complex. nih.govresearchgate.netReveals conformational changes, complex stability, and the effect of mutations on flap dynamics. nih.govrsc.org
MM-PBSA/MM-GBSACalculating the binding free energy of this compound to the protease. rsc.orgnih.govQuantifies binding affinity and identifies key energy contributions (e.g., van der Waals, electrostatic) to binding. rsc.org
Supervised Molecular Dynamics (SuMD)Analyzing the unbinding pathways of this compound from the protease active site. nih.govIdentifies intermediate states and key residues that contribute to the unbinding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. chemmethod.combiointerfaceresearch.comspringernature.com

For anti-HIV agents like this compound, QSAR models are developed to correlate molecular descriptors (numerical representations of a molecule's properties) with their inhibitory activity against HIV-1 protease. chemmethod.comresearchgate.net These models are crucial for designing new, more potent inhibitors. The process involves calculating a wide range of descriptors—such as topological, electronic, and steric properties—for a series of compounds and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. chemmethod.com While specific QSAR studies focusing solely on this compound hydrate are not extensively detailed, the methodology is widely applied to classes of protease inhibitors to which this compound belongs. researchgate.netnih.gov

QSPR models, on the other hand, can predict important pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. biointerfaceresearch.comspringernature.com By correlating structural features with properties like solubility, melting point, or metabolic stability, QSPR models can help in the early stages of drug development to select candidates with favorable drug-like characteristics. mdpi.comnih.gov

Model TypeObjectiveTypical Molecular Descriptors Used
QSARTo correlate chemical structure with biological activity (e.g., inhibitory potency against HIV protease). mdpi.comTopological indices, electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume). chemmethod.com
QSPRTo correlate chemical structure with physicochemical properties (e.g., solubility, melting point, logP). springernature.comMolecular weight, number of hydrogen bond donors/acceptors, polar surface area, connectivity indices. biointerfaceresearch.com

In Silico Prediction of this compound Hydrate Metabolism and Drug Interactions

In silico methods are increasingly used to predict how a drug will be metabolized by the body and its potential to interact with other drugs. These predictions are vital for anticipating potential adverse effects and optimizing therapeutic regimens.

The metabolism of this compound is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. drugbank.com Computational tools can predict this metabolic fate. Knowledge-based systems, which utilize large databases of known biotransformations, can perform substructure similarity searches to identify potential metabolic pathways for a new compound. acs.org For this compound, such approaches have successfully predicted several of its known metabolic transformations, including N-dealkylation, N-glucuronidation, and various oxidations. acs.org These predictive models can be integrated with analytical techniques like mass spectrometry to rapidly identify metabolites in experimental samples. acs.orgcam.ac.uk

Predicting drug-drug interactions (DDIs) is another critical application of computational modeling. tanvirfarhan.com Since this compound is a substrate and inhibitor of CYP3A4, it is prone to interactions with other drugs metabolized by the same enzyme. drugbank.com In silico DDI prediction algorithms often work on a similarity-based approach. nih.gov They rank potential interactions by comparing a pair of drugs to a database of known interacting pairs, using various similarity measures based on chemical structure, drug targets, or side effect profiles. nih.gov

Predicted Metabolic PathwayMediating EnzymeComputational Approach
Oxidative MetabolismCytochrome P450 3A4 (CYP3A4) drugbank.comKnowledge-based database search acs.org
N-dealkylationNot specifiedKnowledge-based database search acs.org
N-glucuronidationNot specifiedKnowledge-based database search acs.org
HydrolysisNot specifiedKnowledge-based database search acs.org

Computational Approaches for Polymorph Prediction and Crystal Growth Simulation

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different physicochemical properties, including solubility and stability. Computational methods for crystal structure prediction (CSP) are used to explore the potential polymorphs of a given molecule in silico. researchgate.netresearchgate.net

CSP methods work by generating a multitude of plausible crystal packing arrangements based on the molecule's 3D structure and then ranking them based on their calculated lattice energies. researchgate.netnih.gov This process creates a "crystal energy landscape," where the lowest energy structures represent the most thermodynamically stable predicted polymorphs. researchgate.net These predictions can guide experimental polymorph screening, helping to identify conditions under which a specific form might crystallize. nih.govnih.gov For complex and flexible molecules, these calculations are challenging but have seen increasing success. nih.gov

While specific CSP studies on this compound hydrate are not widely published, the general methodologies are applicable. These computational studies can help rationalize the existence of known forms and assess the risk of "disappearing" or late-appearing polymorphs, which can disrupt manufacturing. nih.govmorressier.com Furthermore, simulations can provide insights into the crystal growth process itself, although this remains a highly complex area of computational chemistry. ignited.in Experimental studies on this compound have shown that its crystallization is sensitive to factors like pH and the presence of seeding material, which are phenomena that advanced computational models aim to simulate. nih.gov

Computational TechniquePurpose in Solid-State ChemistryChallenges and Considerations
Crystal Structure Prediction (CSP)To identify all energetically plausible polymorphs of a molecule. researchgate.netnih.govHigh computational cost, accurately ranking polymorphs by free energy, handling molecular flexibility. nih.govnih.gov
Lattice Energy CalculationTo estimate the thermodynamic stability of predicted crystal structures. researchgate.netRequires accurate force fields or quantum mechanical methods. nih.gov
Molecular Dynamics SimulationTo simulate crystal nucleation and growth processes.Modeling kinetic effects and long timescales is difficult. researchgate.net

Advanced Pharmaceutical Formulation Science and Drug Delivery Research for Indinavir Hydrate

Strategies for Enhancing Bioavailability through Formulation

Indinavir (B1671876) is characterized by limited aqueous solubility in its unprotonated form, which can make its dissolution in the gastrointestinal tract a rate-limiting step for absorption. researchgate.net Enhancing the bioavailability of such poorly soluble drugs is a primary focus of pharmaceutical formulation science. ijpsjournal.comnih.gov Strategies are centered on improving the solubility and dissolution rate of the active pharmaceutical ingredient (API). ijpsjournal.com For drugs belonging to Class II of the Biopharmaceutics Classification System (BCS), like many poorly soluble compounds, enhancing solubility is key to improving bioavailability as the release and dissolution from the dosage form are the main restrictive factors. nih.gov

Nanonization Techniques (e.g., Nanocrystals, Nanoparticles)

Nanonization, the reduction of drug particle size to the sub-micron or nanometer range, is a critical strategy for improving the bioavailability of poorly soluble drugs like this compound. nih.govmdpi.comnih.gov This process significantly increases the surface-area-to-volume ratio, which enhances the dissolution rate and saturation solubility of the drug. mdpi.comwjpls.org Nanonization can be achieved through two primary approaches: "top-down" methods, which involve breaking down larger particles via processes like milling or high-pressure homogenization, and "bottom-up" methods, where nanoparticles are built from drug molecules in solution through controlled precipitation. mdpi.comnih.govwjpls.org

The application of nanotechnology to this compound delivery has been explored through various nanoparticle systems:

Polymeric Nanoparticles : this compound-loaded nanoparticles have been successfully formulated. In one study, mPEG-PCL nanoparticles loaded with this compound were shown to increase the plasma area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax) by 5.30, 5.57, and 1.37-fold, respectively, compared to an this compound solution in rat models. researchgate.net

Monoolein-Based Nanoparticles : A novel, solvent-free liquid formulation of monoolein-based nanoparticles containing this compound has been developed. researchgate.net These spherical nanoparticles demonstrated favorable characteristics for a pediatric-friendly delivery system. researchgate.net

Key findings from the research on monoolein-based this compound nanoparticles are summarized below. researchgate.net

CharacteristicFinding
Particle Size 155 ± 7 nm
Polydispersity Index (PDI) 0.16 ± 0.03
Zeta Potential -31.3 ± 0.3 mV
Drug Incorporation Efficiency 96%
Stability Remained constant for 30 days
Release Profile Sustained release

Amorphous Solid Dispersions for Solubility Enhancement

Amorphous Solid Dispersion (ASD) technology is a highly effective and widely utilized strategy for enhancing the bioavailability of poorly water-soluble drugs. crystalpharmatech.comcrystalpharmatech.comcrystalpharmatech.com The core principle involves dispersing the API in its amorphous, non-crystalline state at a molecular level within a solid polymer matrix. crystalpharmatech.comseppic.com Amorphous solids possess higher Gibbs free energy compared to their crystalline counterparts, leading to significantly improved aqueous solubility and faster dissolution rates. crystalpharmatech.comcrystalpharmatech.com

The polymer carrier plays a crucial dual role in ASDs: it facilitates the formation of the molecular dispersion and physically stabilizes the thermodynamically unstable amorphous drug, inhibiting recrystallization during storage and administration. seppic.comwisc.edu This stabilization helps maintain a state of supersaturation in vivo, which is beneficial for increasing drug absorption in the gastrointestinal tract. crystalpharmatech.comcrystalpharmatech.com Commonly used polymers for creating ASDs include Polyvinylpyrrolidone (PVP) and Hydroxypropyl methylcellulose (B11928114) (HPMC). wisc.edu

While specific studies on this compound Hydrate (B1144303) formulated as an ASD are not extensively detailed, the known physicochemical properties of the drug make it a suitable candidate for this technology. The potential for the this compound sulfate (B86663) salt ethanolate (B101781) form to become amorphous at elevated humidity highlights the relevance of controlling its solid-state form. crystalpharmatech.com Formulating this compound as a stable ASD could mitigate issues related to its limited solubility, thereby enhancing its dissolution and bioavailability. crystalpharmatech.comcrystalpharmatech.com The technology is well-established for improving the performance of BCS Class II drugs, a category into which many poorly soluble compounds fall. crystalpharmatech.comseppic.com

Development of Modified Release and Targeted Drug Delivery Systems

Beyond enhancing bioavailability, advanced formulation strategies for this compound Hydrate include the development of modified-release and targeted drug delivery systems. researchgate.net These systems aim to control the rate and site of drug release, which can improve therapeutic efficacy, reduce dosing frequency, and minimize side effects. tandfonline.comacs.org Targeted systems, in particular, are designed to deliver the drug specifically to tissues or cells of interest, such as viral reservoirs. acs.orgnih.gov

Design and Characterization of this compound Hydrate-Loaded Microspheres

Microspheres are a well-researched microparticulate system for achieving sustained and controlled drug delivery. researchgate.netjddtonline.info Research has demonstrated the successful formulation of this compound-loaded microspheres using different polymers and manufacturing techniques.

One study detailed the preparation of this compound sulfate-loaded microspheres using an oil-in-oil emulsion solvent evaporation technique. researchgate.net Another investigation focused on creating this compound-loaded microparticles with a pH-sensitive polymer, Eudragit E100, via a double emulsion solvent diffusion method, primarily for taste-masking in potential pediatric formulations. nih.gov

The table below summarizes the design and characterization findings from these studies.

ParameterThis compound Sulfate Microspheres researchgate.netThis compound-Eudragit E100 Microparticles nih.gov
Preparation Method Oil-in-oil emulsion solvent evaporationDouble emulsion/solvent evaporation
Entrapment Efficiency 72% - 93%Not specified
Drug Release Profile Prolonged release up to 9 hourspH-dependent; fast release in stomach-mimicking medium
Morphology (SEM) Spherical and porousNot specified
Drug-Polymer Interaction (FTIR, DSC) No interactions detectedDrug dispersed at molecular level or in crystalline form
Crystallinity (XRD) Decreased drug crystallinity observedNot specified

These studies confirm that microspheres can effectively encapsulate this compound Hydrate, modify its release profile, and maintain its chemical integrity, making it a viable platform for advanced drug delivery. researchgate.netnih.gov

Exploration of Other Advanced Drug Delivery Modalities

Research into advanced delivery systems for this compound has extended beyond microspheres to include various other nanocarriers and targeted modalities. These approaches aim to improve drug targeting, enhance stability, and provide alternative routes of administration.

Delivery ModalityDescription & Key Findings for this compound
Immunoliposomes Sterically stabilized anti-HLA-DR immunoliposomes were developed to target this compound to lymphoid tissues, which act as HIV-1 reservoirs. This system increased drug accumulation in lymph nodes by up to 126 times compared to the free drug after a single injection in mice, without causing significant toxicity. nih.gov
Transfersomes These are ultra-deformable vesicles designed for enhanced transdermal delivery. Studies have shown that transfersomes are a potential vehicle for improving the skin permeation of this compound sulfate. researchgate.net
Monoolein-Based Nanoparticles Developed as a liquid, taste-masked formulation, these nanoparticles offered sustained release of this compound. The system was found to be non-irritant and stable, representing a suitable strategy for pediatric treatment. researchgate.net
Solid Lipid Nanoparticles (SLNs) SLNs are lipid-based nanocarriers that can incorporate hydrophobic drugs, enhance bioavailability, and provide controlled release kinetics. They are a versatile platform for various administration routes. tandfonline.comacs.org
Niosomes These are vesicular systems formed from non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. Niosomes are known to enhance the skin permeability of drugs and can be administered via multiple routes. dovepress.com

These diverse modalities highlight the active research into optimizing this compound therapy through advanced drug delivery, with a focus on targeted action and improved patient compliance. researchgate.netnih.govresearchgate.net

Excipient Compatibility Studies and Formulation Component Interactions

Excipient compatibility studies are a critical component of the preformulation stage in developing a stable and effective dosage form. conicet.gov.arcrystalpharmatech.com These studies investigate potential physical and chemical interactions between the API and the selected excipients, as such interactions can compromise the stability, bioavailability, and ultimately, the safety and efficacy of the final product. conicet.gov.ar

For this compound, extensive solid-state stability and excipient compatibility studies have been performed. crystalpharmatech.com Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD) are commonly employed to screen for interactions. conicet.gov.arresearchgate.netslideshare.net FTIR can detect changes in the chemical structure of the drug, while DSC can reveal alterations in melting point or the appearance of new thermal events that suggest an interaction. conicet.gov.arresearchgate.net

A study evaluating this compound sulfate with various excipients using thermal analysis (DSC/TG) and spectroscopy (FTIR) concluded that the drug was compatible with the tested components. researchgate.net The binary mixtures showed melting points in the same range as the pure drug and decomposition temperatures that were either similar to or higher than the drug alone, indicating acceptable physical interaction. researchgate.net The approved capsule formulation of this compound contains inactive ingredients such as anhydrous lactose (B1674315) and magnesium stearate, confirming their compatibility. fda.govimmunopaedia.org.za

Degradation Pathways and Chemical Stability Sciences of Indinavir Hydrate

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to determine its intrinsic stability. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. For indinavir (B1671876), studies have shown it degrades under hydrolytic, oxidative, photolytic, and thermal stress conditions. researchgate.netscispace.com

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

Hydrolysis is a primary pathway for drug degradation. This compound's stability is significantly influenced by pH.

Acidic Conditions: Under acidic conditions, this compound undergoes degradation. researchgate.net A key hydrolytic reaction is lactonization, which is subject to strong buffer catalysis. nih.gov The rate of this reaction shows a complex dependence on pH, a characteristic that is unique to this compound due to its cis-aminoindanol leaving group. nih.gov The specific-acid catalyzed hydrolysis of this compound at 40°C has a second-order rate constant (k(H)) of 2.2 x 10⁻⁴ M⁻¹ min⁻¹. nih.gov This suggests that the interactions in the rate-limiting transition state are similar to those for the hydrolysis of simple peptides. nih.gov

Neutral Conditions: this compound shows instability in neutral aqueous solutions as well, with lactonization being a notable degradation pathway. researchgate.netnih.gov The pH-rate profile for this reaction is complex, differing from simpler compounds. nih.gov

The hydrolytic degradation of this compound can also lead to the formation of unconventional products through reactions such as oxidation, dehydrogenation, cyclization, and others. ijper.org

Oxidative Degradation Pathways and Products

Oxidative stress is another significant factor affecting the stability of this compound hydrate (B1144303).

In vitro studies have identified that the cytochrome P450 enzyme CYP3A4 is the primary enzyme involved in the oxidative metabolism of this compound. europa.eu This process leads to the formation of seven major metabolites through several pathways, including: europa.eu

Glucuronidation at the pyridine (B92270) nitrogen.

Pyridine–N–oxidation, with and without 3'–hydroxylation on the indane ring.

3'–hydroxylation of the indane ring.

p–hydroxylation of the phenylmethyl moiety.

N–depyridomethylation, with and without 3'–hydroxylation.

Forced degradation studies have confirmed that this compound degrades under oxidative stress, leading to the formation of multiple degradation products. researchgate.net

Photolytic Degradation Under UV and Visible Light Exposure

Exposure to light, particularly ultraviolet (UV) and visible light, can induce photodegradation of pharmaceutical compounds. However, studies on this compound sulfate (B86663) have shown that it remains stable under photolytic stress conditions. researchgate.netscispace.com This suggests that light exposure is not a primary concern for the degradation of this compound under normal storage and handling conditions. The photolytic degradation of some compounds can be influenced by factors such as pH. nih.govnih.gov

Thermal Degradation and Solid-State Instabilities

Temperature is a critical factor in the stability of solid-state pharmaceuticals. This compound hydrate exhibits sensitivity to thermal stress.

Studies using diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy have shown that this compound sulphate is stable up to 100°C. researchgate.net Slight degradation is observed at 125°C, with complete degradation occurring at approximately 150°C. researchgate.net Thermogravimetric (TG) analysis indicated that the decomposition of this compound sulfate begins after melting at 150°C, with the initial steps involving the release of water, carbon dioxide, isocyanic acid, ammonia, 2-indanol, and 2-pentanol. researchgate.net

Differential scanning calorimetry (DSC) has been used to investigate the solid-state properties of this compound. researchgate.net These studies have identified different pseudo-polymorphic forms of this compound sulfate, which can be influenced by heat and humidity. researchgate.net The hydrated form is generally more stable than the anhydrous form. researchgate.net The solid-state instability of this compound can present challenges during manufacturing processes due to its sensitivity to heat and relative humidity. researchgate.net

Structural Elucidation of this compound Hydrate Degradation Products

The identification and characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product. Various analytical techniques are employed for the structural elucidation of this compound's degradants.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. researchgate.net Both ion trap and triple quadrupole mass analyzers have been used to detect and characterize metabolites of this compound formed after incubation with human liver microsomes. researchgate.net High-resolution mass spectrometry (HRMS) is also instrumental in identifying and characterizing degradation products formed under various stress conditions. researchgate.net

Forced degradation studies on this compound sulphate have led to the formation of eight distinct degradation products. researchgate.net The structures of these degradants are elucidated using techniques like LC-MS, which provides information on their molecular weights and fragmentation patterns, allowing for the proposal of degradation pathways. rsc.org

The table below summarizes the degradation products of this compound identified under various stress conditions.

Stress ConditionNumber of Degradation ProductsAnalytical Technique(s) for Elucidation
Hydrolysis (Acidic, Basic, Neutral)MultipleLC-MS, LC-MS/MS
Oxidation7 major metabolites, 8 degradation products in forced studiesLC-MS, LC-MS/MS, HRMS
PhotolysisStableNot Applicable
ThermalMultipleDRIFT, TG, DSC, MS

Kinetic Modeling of this compound Hydrate Degradation Processes

Kinetic modeling of degradation processes provides a quantitative understanding of the rate at which a drug degrades and can be used to predict its shelf-life under different storage conditions.

The hydrolytic degradation of this compound, specifically its lactonization, has been shown to follow first-order kinetics. nih.gov However, the pH-rate profile is complex, indicating multiple contributing pathways and the influence of buffer catalysis. nih.gov For the specific-acid catalyzed hydrolysis at 40°C, a second-order rate constant has been determined. nih.gov

The degradation of some drugs in the solid state can follow apparent first-order kinetics, particularly when degradation occurs in the liquid phase on the crystal surface. hec.gov.pk The rate of degradation can be influenced by factors such as the degree of crystallinity and the presence of amorphous content. researchgate.net While specific kinetic models for the oxidative, photolytic, and comprehensive thermal degradation of this compound hydrate are not extensively detailed in the provided context, the principles of kinetic analysis are fundamental to characterizing its stability profile.

The table below presents known kinetic data for this compound degradation.

Degradation ProcessKinetic ModelRate ConstantConditions
Lactonization (Hydrolysis)First-order-Aqueous solution, 40°C
Specific-Acid Catalyzed HydrolysisSecond-orderk(H) = 2.2 x 10⁻⁴ M⁻¹ min⁻¹40°C

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance. biotech-asia.org These studies, often conducted under more severe conditions than accelerated stability testing, provide valuable information on degradation pathways. biotech-asia.orgresearcher.life For this compound, such studies have been performed according to the International Conference on Harmonisation (ICH) guidelines. biotech-asia.orgnih.govresearchgate.net

Research indicates that this compound is susceptible to degradation under several stress conditions. It has been shown to degrade through hydrolysis in acidic, basic, and neutral environments. nih.govresearchgate.net Furthermore, the compound is susceptible to oxidative stress. nih.govresearchgate.net While some studies report that this compound is stable under photolytic and thermal conditions nih.govresearchgate.net, other research suggests it undergoes degradation upon exposure to dry and wet heat, as well as photo degradation. researchgate.netnih.gov These discrepancies may arise from variations in the experimental conditions of the stress tests. The degradation process can involve the hydrolysis of one of the amide bonds within the molecule's structure. researchgate.netbenthamscience.com

A comprehensive study involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully identified a total of eight degradation products resulting from subjecting this compound to various stress conditions as stipulated by ICH guidelines. nih.govresearchgate.net The characterization of these degradation products is crucial for understanding the complete stability profile of the drug. nih.gov

The following table summarizes the findings from forced degradation studies on this compound.

Stress ConditionObservationAnalytical Method UsedReference
Acidic Hydrolysis Degradation observedHPTLC, CE, LC-MS/MS nih.govresearchgate.netnih.govresearchgate.net
Alkaline Hydrolysis Degradation observedHPTLC, CE, LC-MS/MS nih.govresearchgate.netnih.govresearchgate.net
Neutral Hydrolysis Degradation observedCE, LC-MS/MS nih.govresearchgate.netresearchgate.net
Oxidation Degradation observedHPTLC, CE, LC-MS/MS nih.govresearchgate.netnih.govresearchgate.net
Thermal Stress Degradation observedHPTLC, CE researchgate.netnih.govresearchgate.net
Photolytic Stress Degradation observedHPTLC researchgate.netnih.gov

Impurity Profiling and Control Strategies for this compound Hydrate Related Substances

Impurity profiling, which involves the identification and quantification of impurities in pharmaceutical substances, is a critical component of drug development and quality control. biomedres.usresearchgate.net Regulatory authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establish stringent limits on acceptable impurity levels in active pharmaceutical ingredients (APIs) and finished drug products. ontosight.aithermofisher.com These impurities can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time. biomedres.us

For this compound, a notable process-related impurity specified in pharmacopeial standards is Desnicotinyl this compound. ontosight.ai The presence of such impurities necessitates rigorous control over the manufacturing process, including the optimization of reaction conditions and the implementation of effective purification methods to ensure the quality and purity of the final product. ontosight.ai

Control strategies for this compound-related substances rely heavily on the development and validation of robust analytical methods. benthamscience.com Stability-indicating analytical methods are paramount, as they must be able to separate and quantify the intact API in the presence of its potential impurities and degradation products. biotech-asia.orgnih.gov High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose. nih.govingentaconnect.comresearchgate.net These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity to ensure reliable and accurate results. nih.govresearchgate.net The European Pharmacopoeia also provides chemical reference standards for this compound and its impurities to be used for system suitability tests, ensuring the analytical system is performing adequately. edqm.eu

The table below lists identified impurities and the analytical techniques used for their profiling.

Impurity NameTypeAnalytical TechniqueReference
Degradation ProductsDegradantHPTLC, CE, LC-MS/MS nih.govresearchgate.netnih.govresearchgate.net
Desnicotinyl this compoundProcess-relatedNot specified in sources ontosight.ai
Related SubstancesGeneralHPLC ingentaconnect.com

Emerging Research Areas and Future Directions for Indinavir Hydrate

Indinavir (B1671876) Hydrate (B1144303) as a Chemical Scaffold for Novel Antiviral Agents

The molecular structure of this compound has served as a valuable scaffold for the development of new antiviral agents. ontosight.ainih.gov Medicinal chemists have synthesized numerous analogues of this compound to enhance its therapeutic properties, such as potency, bioavailability, and resistance profile. ontosight.ainih.gov

Researchers have focused on modifying specific positions of the this compound molecule to create derivatives with improved characteristics. nih.govresearchgate.net For instance, a combinatorial library of 300 HIV protease inhibitors based on the this compound scaffold was synthesized and screened against wild-type and mutant HIV-1 protease enzymes. This high-throughput approach led to the identification of compounds significantly more potent than this compound with favorable pharmacokinetic profiles. nih.gov Another study focused on creating this compound analogues with blocked metabolism sites, resulting in highly improved pharmacokinetic profiles in animal models and excellent potency against protease inhibitor-resistant HIV strains. nih.gov

The development of this compound analogues involves a multidisciplinary approach, including:

Molecular Modeling: Predicting how analogues will bind to the target enzyme. ontosight.ai

Synthetic Chemistry: Designing and creating the new molecules. ontosight.ai

Pharmacology: Evaluating the potency, selectivity, and how the drug moves through the body. ontosight.ai

Examples of other protease inhibitors that have been developed, some with structural similarities or lessons learned from this compound, include Darunavir, Atazanavir, and Lopinavir. ontosight.ai These second-generation inhibitors often exhibit a higher genetic barrier to resistance and improved pharmacokinetic properties compared to this compound. ontosight.ai

Exploration of Drug Repurposing Opportunities for Non-HIV Indications

There is growing interest in repurposing this compound for diseases other than HIV, leveraging its known biological activities.

Anticancer Activity: Several studies have investigated the potential of this compound as an anticancer agent. nih.govkidneypathology.com While this compound itself does not show direct cytotoxicity against cancer cells in vitro, it can inhibit tumor growth by blocking angiogenesis and cell invasion. nih.gov Research has shown that this compound can inhibit the expression of eukaryotic translation initiation factor 4E (eIF4E), which is linked to the development of cervical cancer from human papillomavirus (HPV). kidneypathology.com Furthermore, novel this compound analogs, such as CH05-10, have been synthesized and demonstrated broad-spectrum anticancer activity by inducing cell cycle arrest, apoptosis, endoplasmic reticulum stress, and autophagy in cancer cells. nih.gov In a phase II clinical trial, a combination of this compound with chemotherapy was found to be safe and effective for advanced classic Kaposi's sarcoma, a type of cancer associated with human herpes virus-8 (HHV8). aacrjournals.org

COVID-19: During the COVID-19 pandemic, researchers explored the potential of existing antiviral drugs to inhibit SARS-CoV-2. Molecular docking studies suggested that this compound could be a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication. scirp.orgaging-us.comnih.gov These computational studies indicated that this compound could bind to the active site of the protease with high affinity, potentially disrupting its function. aging-us.comnih.govscienceopen.com One study identified this compound as having one of the highest docking scores among a library of FDA-approved drugs. aging-us.com Another molecular docking analysis suggested that this compound, along with other antivirals like Raltegravir and Tipranavir, could serve as potential treatments for COVID-19, pending further validation. nih.govnih.gov

Neurological Disorders: The central nervous system (CNS) can be a reservoir for HIV. Some studies have examined the penetration of antiretroviral drugs, including this compound, into the cerebrospinal fluid (CSF), which is relevant for managing neurological complications of HIV. capes.gov.broup.com Additionally, research in rodent models has suggested a potential link between this compound exposure and the development of peripheral neuropathy. researchgate.net

Application of Green Chemistry Principles in this compound Hydrate Synthesis and Processing

The synthesis of complex pharmaceutical compounds like this compound traditionally involves multi-step processes that can be resource-intensive. thieme-connect.com Green chemistry principles aim to make these processes more environmentally friendly and sustainable.

Efficient Synthesis Routes: Researchers are exploring more efficient and greener synthetic routes to produce this compound and its precursors. One approach involves using biomass-derived starting materials. For example, a synthesis of an this compound precursor has been developed from (–)-levoglucosenone, a chiral synthon produced from the pyrolysis of lignocellulosic biomass. researchgate.netpublish.csiro.au This method offers a more sustainable alternative to traditional chemical synthesis.

Enzymatic and Catalytic Methods: The use of enzymes and catalysts can lead to more selective and efficient chemical reactions, reducing waste and energy consumption. oup.comcapes.gov.br For instance, enzymatic resolution has been employed in the synthesis of a key component of this compound, (1S,2R)-1-amino-2-indanol. oup.com Another study demonstrated the efficient enzymatic resolution of an this compound precursor in ionic liquids, which allowed for the reuse of both the biocatalyst and the reaction medium. capes.gov.br Additionally, the synthesis of a major metabolite of this compound has been achieved in a single step using a palladium catalyst and hydrogen gas. google.com These methods represent a move towards more sustainable pharmaceutical manufacturing. nih.gov

Intellectual Property and Academic Contributions to Indinavir Hydrate Research

Analysis of Patent Landscape Surrounding Indinavir (B1671876) Hydrate (B1144303) Innovations

The patent landscape for this compound is multifaceted, with initial patents covering the base compound and subsequent patents focusing on specific formulations, polymorphs, and combination therapies. i-mak.org A significant aspect of this compound's development has been the focus on its solid-state forms, including the sulfate (B86663) salt and the free base monohydrate. crystalpharmatech.com

Innovator companies often seek to establish a robust intellectual property portfolio around a successful drug like this compound to extend its market exclusivity. This can involve patenting different crystalline forms, which may offer advantages in terms of stability, solubility, and bioavailability. crystalpharmatech.comcrystalpharmatech.com For instance, the crystalline sulfate salt ethanolate (B101781) was initially chosen for development due to its high aqueous solubility, a critical factor for clinical dosage. crystalpharmatech.com However, this form also presented challenges with hygroscopicity and physical form changes at elevated humidity. crystalpharmatech.com

The lack of readily available patent information in some regions can pose a challenge for governments and organizations seeking to procure more affordable generic versions of antiretroviral drugs. i-mak.org Comprehensive patent landscapes, like those compiled by organizations such as I-MAK, aim to increase transparency regarding the patent status of essential medicines. i-mak.org

Table 1: Key Areas of Patent Focus for this compound

Patent AreaDescriptionImplication
Base Compound Initial patents covering the core molecular structure of this compound. i-mak.orgProvides the foundational intellectual property protection.
Salt Forms Patents on different salt forms, such as this compound sulfate. crystalpharmatech.comCan improve properties like solubility and stability.
Polymorphs/Hydrates Patents on specific crystalline structures, including hydrates. crystalpharmatech.comresearchgate.netCan affect dissolution rates and bioavailability.
Formulations Patents covering specific drug product formulations, such as capsules. crystalpharmatech.comProtects the final marketed product.
Combination Therapies Patents for the use of this compound in combination with other antiretroviral agents. tandfonline.comExtends the therapeutic use and patent life.

Role of Academic Institutions and Publicly Funded Research in this compound Hydrate Development

Academic institutions and publicly funded research have played a vital role in understanding the clinical application and underlying science of this compound. The National Cancer Institute (NCI), part of the U.S. National Institutes of Health (NIH), collaborated with universities on clinical trials to evaluate this compound in pediatric HIV-infected patients. aap.org These studies were crucial in determining the drug's activity and tolerability in this specific population. aap.org

Publicly funded research also contributes to a deeper understanding of the drug's mechanism of action and potential for new applications. For example, computational studies have explored this compound's potential as a protease inhibitor for anticancer activity, suggesting new avenues for research beyond its use in HIV. researchgate.net Furthermore, research into the drug's pharmacokinetic properties and interactions with other medications, often supported by public grants, provides essential information for optimizing its clinical use. plos.orgoup.com

Collaborations between academic researchers and pharmaceutical companies are often instrumental. Academic labs may conduct foundational research that is then licensed by a company for further development and commercialization. This partnership is a cornerstone of the biomedical innovation ecosystem.

Challenges and Opportunities in Bridging Academic Research to Pharmaceutical Development for this compound Hydrate

The translation of academic research findings into commercially viable pharmaceutical products is a complex process with inherent challenges and significant opportunities.

Challenges:

Solid-State Form Selection: A primary challenge in the development of this compound was the selection of the optimal solid-state form. crystalpharmatech.comresearchgate.net The initial sulfate salt ethanolate, while soluble, had stability issues related to humidity, necessitating specific manufacturing and storage conditions. crystalpharmatech.com Identifying a stable crystalline form with desirable physicochemical properties is a critical and often difficult step in drug development. researchgate.net

Predicting In Vivo Performance: Early-stage research models need to be predictive of how a drug will behave in the human body. researchgate.net A significant hurdle is ensuring that promising results from in vitro or computational studies translate to efficacy and safety in clinical trials. nih.gov

Intellectual Property Hurdles: Navigating the existing patent landscape can be a challenge for developing new formulations or applications of an established drug like this compound. i-mak.org

Development Costs and Timelines: The process of taking a drug from initial discovery through preclinical and clinical development is lengthy and expensive. nih.gov

Opportunities:

Repurposing: Academic research can uncover new therapeutic uses for existing drugs. The exploration of this compound's potential as an anti-cancer agent is a prime example of this opportunity. researchgate.net

Improved Formulations: Ongoing research can lead to the development of new formulations with improved properties. For instance, the development of long-acting injectable formulations for HIV therapy presents a significant opportunity to improve patient adherence. nih.gov

Advanced Drug Delivery Systems: Academic research into novel drug delivery systems, such as microspheres, could enhance the therapeutic profile of this compound by enabling sustained release and targeted delivery. researchgate.net

Computational Drug Design: Advances in computer-aided drug design (CADD) offer the potential to accelerate the drug discovery and development process by optimizing lead compounds and predicting their properties, thus reducing time and costs. nih.gov

常见问题

Q. What pharmacokinetic parameters of indinavir hydrate are critical for designing dose-escalation studies?

this compound hydrate exhibits peak plasma concentrations (Cmax) of 8–10 mg/L at standard doses (400–800 mg), with 20% renal excretion (half unchanged). Urinary solubility thresholds (100 mg/L) and rapid crystallization risk necessitate strict hydration protocols (≥1.5 L/day) and frequent dosing intervals to maintain sub-saturation concentrations . Key parameters include AUC0–24, urinary pH monitoring, and plasma-to-urine concentration ratios to optimize dosing schedules and mitigate nephrotoxicity.

Q. What strategies are recommended to prevent this compound-associated nephrolithiasis in clinical trials?

Prophylaxis involves:

  • Hydration : ≥1.5 L/day fluid intake to reduce urinary this compound concentration below 100 mg/L .
  • Urine pH modulation : Maintain pH > 6.5 via citrate supplements to enhance solubility .
  • Risk stratification : Screen for hepatic impairment (increased renal excretion), low lean body mass, or preexisting renal dysfunction .

Q. How should researchers screen for hepatic or renal impairment in this compound trial participants?

  • Hepatic function : Measure baseline ALT/AST and bilirubin; avoid enrollment if hyperbilirubinemia exceeds 3× ULN (due to this compound’s indirect hyperbilirubinemia risk) .
  • Renal function : Exclude participants with eGFR <60 mL/min or history of nephrolithiasis. Monitor urinary sediment for crystals during follow-up .

Q. What monitoring protocols are essential for this compound-induced hyperbilirubinemia in pregnancy studies?

Avoid this compound in late pregnancy due to neonatal hyperbilirubinemia risks. In early pregnancy, monitor maternal bilirubin weekly and use short-term dosing (<72 hours) to minimize fetal exposure. Prefer alternative antiretrovirals in preterm gestation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate drug-drug interactions between this compound and CYP3A4 modulators?

  • Crossover studies : Compare this compound AUC0–24 and Cmax with/without the interacting drug (e.g., omeprazole) .
  • Statistical models : Use linear mixed-effects models to account for intra-participant variability and compound symmetry covariance structures .
  • Dose adjustment : Calculate interaction magnitude (e.g., 50% AUC reduction) to guide protocol amendments .

Q. What methodologies are appropriate for resolving contradictions between in vitro and clinical efficacy data for this compound?

  • Weight-of-evidence synthesis : Integrate structural biology (e.g., protease binding affinity assays) with clinical PK/PD data .
  • Cross-study validation : Reconcile discrepancies using mutation analysis (e.g., SARS-CoV-2 protease variants) and population pharmacokinetic modeling .
  • Data matrices : Tabulate in vitro IC50, clinical viral load reduction, and resistance profiles to identify confounding variables (e.g., protein binding differences) .

Q. How can researchers assess this compound’s antiviral efficacy against rapidly mutating viral targets?

  • Structural protease analysis : Use X-ray crystallography or molecular dynamics to evaluate binding affinity changes under mutations (e.g., SARS-CoV-2) .
  • Combination therapy trials : Test this compound with Hydroxychloroquine or other agents to offset mutation-driven resistance .
  • Nonparametric statistics : Apply Kruskal-Wallis tests to compare efficacy across viral clades .

Q. What statistical approaches are optimal for analyzing long-term this compound efficacy in observational cohorts?

  • Intent-to-treat (ITT) analysis : Include all participants regardless of discontinuation, counting this compound dropouts as treatment failures .
  • Missing data handling : Use mixed-effects models with last-observation-carried-forward (LOCF) imputation .
  • Sensitivity analysis : Validate results via GEE models excluding participants who switched therapies .

Q. How can genetic variability in drug-metabolizing enzymes be incorporated into this compound pharmacokinetic studies?

  • Genotyping : Screen for CYP3A4/5 polymorphisms and UGT1A1*28 variants affecting metabolism and hyperbilirubinemia risk .
  • Stratified dosing : Adjust this compound doses in slow metabolizers using population PK models .
  • Non-compartmental analysis : Compare AUC and half-life between genetic subgroups .

Q. What experimental frameworks are recommended for studying herbal interactions with this compound (e.g., Hypoxis hemerocallidea)?

  • Preclinical phase : Conduct in vitro CYP3A4 inhibition assays and rodent PK studies .
  • Clinical phase : Administer this compound with/without the herb in crossover trials, using ANOVA and Tukey’s post hoc tests to compare AUC ratios .
  • Mechanistic analysis : Quantify hepatic enzyme activity via liver biopsy or probe substrates (e.g., midazolam) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。